Product packaging for 4-Acetamido-3-nitropyridine(Cat. No.:CAS No. 79371-42-9)

4-Acetamido-3-nitropyridine

Cat. No.: B1597398
CAS No.: 79371-42-9
M. Wt: 181.15 g/mol
InChI Key: YXAMTQAVAJACLQ-UHFFFAOYSA-N
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Description

4-Acetamido-3-nitropyridine is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O3 B1597398 4-Acetamido-3-nitropyridine CAS No. 79371-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitropyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMTQAVAJACLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337184
Record name 4-ACETAMIDO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79371-42-9
Record name 4-ACETAMIDO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Acetamido-3-nitropyridine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetamido-3-nitropyridine

Introduction

This compound, also known as N-(3-nitropyridin-4-yl)acetamide, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, an electron-withdrawing nitro group, and an acetamido group, which collectively impart unique reactivity and potential as a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral characterization, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Core Physicochemical Properties

The compound's utility is fundamentally defined by its physical and chemical characteristics. These properties are crucial for designing synthetic routes, purification strategies, and formulation studies.

Structural and General Properties

This compound is a yellow solid at room temperature.[1] The presence of both hydrogen bond donors (the amide N-H) and acceptors (the nitro oxygens, amide carbonyl, and pyridine nitrogen) influences its solid-state packing and solubility profile.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name N-(3-nitropyridin-4-yl)acetamide[2]
Synonyms 4-Acetylamino-3-nitropyridine, N-(3-nitro-(4)pyridyl)-acetamide[1][2]
CAS Number 79371-42-9[1]
Molecular Formula C₇H₇N₃O₃[1][2]
Molecular Weight 181.15 g/mol [1][2]
Exact Mass 181.048741 g/mol [1][2]
Appearance Yellow solid[1]
Density 1.419 g/cm³[1]
Boiling Point 414.4 °C at 760 mmHg[1]
Flash Point 204.4 °C[1]
Topological Polar Surface Area (TPSA) 87.8 Ų[1]
XLogP3 1.54[1]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from more common pyridine derivatives. A logical and field-proven synthetic pathway involves the nitration of a protected aminopyridine.

Synthetic Workflow

The most direct precursor is 4-aminopyridine. Direct nitration of 4-aminopyridine can be complex; therefore, a common strategy involves protecting the amino group via acetylation, followed by nitration, and then if needed, deprotection. However, for the target compound, the final step is the nitration of 4-acetamidopyridine. An alternative route involves the acetylation of 4-amino-3-nitropyridine. The synthesis of this precursor, 4-amino-3-nitropyridine, involves the nitration of 4-aminopyridine using fuming nitric acid in concentrated sulfuric acid.[3]

G cluster_route1 Route 1: Nitration of Protected Amine cluster_route2 Route 2: Acetylation of Nitrated Precursor aminopyridine 4-Aminopyridine acetamidopyridine 4-Acetamidopyridine aminopyridine->acetamidopyridine Acetylation (Acetic Anhydride) target1 This compound acetamidopyridine->target1 Nitration (HNO₃/H₂SO₄) aminopyridine2 4-Aminopyridine amino_nitropyridine 4-Amino-3-nitropyridine aminopyridine2->amino_nitropyridine Nitration (fuming HNO₃/H₂SO₄) target2 This compound amino_nitropyridine->target2 Acetylation (Acetic Anhydride)

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine (Precursor)

This protocol is based on established methods for the nitration of aminopyridines.[3]

Causality: The use of concentrated sulfuric acid is critical as it protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but also serves as a solvent and protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures initially to control the exothermic reaction, then heated to drive the reaction to completion.[3]

Step-by-Step Methodology:

  • Dissolve pyridin-4-amine (1 equivalent) in concentrated sulfuric acid under ice-bath conditions (0-10 °C).[3]

  • Slowly add fuming nitric acid (1 equivalent) dropwise, ensuring the temperature remains between 0-10 °C.[3]

  • Stir the reaction mixture at this temperature for 5 hours.[3]

  • Allow the mixture to warm to room temperature, then heat to 90 °C for 3 hours.[3]

  • After cooling, stir the mixture overnight at room temperature.[3]

  • Carefully pour the reaction mixture into ice water and neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Collect the resulting yellow precipitate by filtration, wash with cold water, and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3]

The subsequent acetylation of this product with acetic anhydride would yield the final this compound.

Spectral Data for Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amide functionality.

  • ¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. Data for this compound is available in spectral databases, with spectra typically recorded in solvents like DMSO-d₆ or a mixture of Chloroform-d and DMSO-d₆.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For this compound, the exact mass is 181.048741 g/mol .[1][2] This technique is also used to analyze fragmentation patterns, which can further support structural assignments.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. The related precursor, 4-amino-3-nitropyridine, is classified as harmful and an irritant.

Hazard Identification and Precautionary Measures

While a specific safety data sheet for the title compound is not detailed in the provided results, data for the closely related precursor 4-amino-3-nitropyridine indicates several hazards. It is harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][5] Based on its structure, this compound is suspected of causing cancer.[6]

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

  • H351: Suspected of causing cancer.[6]

Precautionary Statements:

  • Prevention: Obtain special instructions before use.[6] Do not handle until all safety precautions have been read and understood.[6] Avoid breathing dust.[7] Wash skin thoroughly after handling.[7] Use only in a well-ventilated area.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

  • Response: If swallowed, seek medical help.[4] If on skin, wash with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes.[4][7] If exposed or concerned, get medical advice/attention.[6]

  • Storage: Store locked up in a well-ventilated place with the container tightly closed.[4][6] The compound may be moisture-sensitive and should be stored in a dry environment.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Recommended Personal Protective Equipment (PPE)

G cluster_ppe Personal Protective Equipment (PPE) ppe_center Researcher Handling This compound gloves Chemical-Resistant Gloves (Inspect before use) ppe_center->gloves goggles Safety Glasses with Side-Shields or Goggles ppe_center->goggles respirator NIOSH/MSHA Approved Respirator (If dust is generated) ppe_center->respirator labcoat Protective Lab Coat ppe_center->labcoat

Caption: Essential PPE for handling nitropyridine compounds.

Applications in Research and Development

This compound serves primarily as an intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a route to 3,4-diaminopyridine derivatives. These structures are key components in the synthesis of various heterocyclic compounds, including those with potential biological activity. The differential reactivity of the functional groups allows for selective chemical transformations, making it a valuable tool for building molecular complexity in the development of novel pharmaceutical agents.

References

An In-depth Technical Guide to 4-Acetamido-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Acetamido-3-nitropyridine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and the rationale behind its utilization in research and pharmaceutical applications.

Core Identification and Physicochemical Properties

This compound, also known by its IUPAC name N-(3-nitropyridin-4-yl)acetamide, is a substituted pyridine derivative. The presence of both an acetamido group and a nitro group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.

CAS Number: 79371-42-9[1]

Molecular Formula: C₇H₇N₃O₃[1]

Molecular Weight: 181.15 g/mol [2]

Appearance: Typically a yellow solid.[1]

PropertyValueSource
CAS Number79371-42-9ECHEMI[1]
Molecular FormulaC₇H₇N₃O₃ECHEMI[1]
Molecular Weight181.15 g/mol Smolecule[2]
IUPAC NameN-(3-nitropyridin-4-yl)acetamideSmolecule[2]
SynonymsThis compound, N-(3-nitro-(4)pyridyl)-acetamideECHEMI[1]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-aminopyridine. This pathway involves the nitration of 4-aminopyridine to form the key intermediate, 4-amino-3-nitropyridine, followed by the acetylation of the amino group.

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The foundational step in this synthesis is the regioselective nitration of 4-aminopyridine. The amino group at the 4-position is an activating group, directing the electrophilic nitration to the 3-position.

Reaction Workflow:

G 4-Aminopyridine 4-Aminopyridine 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Aminopyridine->4-Amino-3-nitropyridine  HNO₃, H₂SO₄  0-10°C, then 90°C

Caption: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine.

Experimental Protocol:

  • Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).[3]

  • While maintaining the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.[3]

  • Allow the reaction to warm to room temperature and then heat at 90°C for 3 hours.[3][4]

  • After the reaction is complete, cool the mixture to room temperature and stir overnight.[3][4]

  • Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.[4]

  • Collect the resulting yellow precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3][4]

Expert Insights: The use of a strong acid mixture (sulfuric and nitric acid) is crucial for the electrophilic nitration of the pyridine ring. The initial low temperature helps to control the exothermic reaction, while the subsequent heating drives the reaction to completion. The amino group's directing effect is key to achieving the desired 3-nitro isomer.

Step 2: Acetylation of 4-Amino-3-nitropyridine

The final step is the acetylation of the amino group of 4-amino-3-nitropyridine. This is a standard transformation that can be achieved using various acetylating agents. Acetic anhydride is a common and effective choice for this purpose.

Reaction Workflow:

G 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine This compound This compound 4-Amino-3-nitropyridine->this compound  Acetic Anhydride  (or Acetyl Chloride)  Pyridine (catalyst)

Caption: Synthesis of this compound.

Experimental Protocol:

  • Suspend 4-amino-3-nitropyridine (1.39 g, 10 mmol) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a catalytic amount of a base, such as pyridine or triethylamine.

  • Slowly add acetic anhydride (1.02 g, 10 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Expert Insights: The addition of a base as a catalyst is essential to neutralize the acetic acid byproduct and to facilitate the nucleophilic attack of the amino group on the acetylating agent. The choice of solvent and reaction temperature can be optimized to improve yield and purity. This acetylation step is a robust and well-established method for converting primary amines to their corresponding acetamides. A similar procedure is used for the acetylation of 4-aminopyridine to produce 4-acetylaminopyridine.[5]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] The introduction of nitro and acetamido groups onto this core can significantly modulate the molecule's biological activity and pharmacokinetic properties.

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further functionalized.[7] The acetamido group can influence the molecule's solubility and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The structural motifs present in this compound are found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and a straightforward synthetic pathway. Its utility as a building block in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in the pharmaceutical and life sciences industries. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate.

References

An In-depth Technical Guide to the Solubility Profile of 4-Acetamido-3-nitropyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-Acetamido-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple data sheet, offering a foundational understanding of the molecular characteristics governing the solubility of this compound. We will delve into the theoretical principles that dictate its behavior in various solvents and provide detailed, field-proven experimental protocols for accurately determining its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to effectively work with this compound.

Molecular Structure and its Influence on Solubility

This compound (C7H7N3O3, Molecular Weight: 181.15 g/mol ) is a substituted pyridine derivative.[1] Its solubility is governed by the interplay of its constituent functional groups: the pyridine ring, the acetamido group, and the nitro group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can promote solubility in protic solvents like water and alcohols.[2][3]

  • Acetamido Group (-NHCOCH3): This group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This duality allows for complex interactions with a variety of solvents, potentially enhancing solubility in both protic and aprotic polar solvents.[4]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is polar. This polarity can contribute to solubility in polar solvents.[5]

The overall polarity of the molecule, along with its capacity for hydrogen bonding, suggests that this compound will exhibit a range of solubilities across different solvents, with a general preference for more polar environments. The principle of "like dissolves like" is a fundamental concept here; polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6][7][8]

Predicted Solubility Profile

Based on the structural analysis, we can predict the general solubility behavior of this compound in common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe ability of the solvent to form hydrogen bonds with the pyridine nitrogen, acetamido group, and nitro group should facilitate dissolution.[2][4][9]
Polar Aprotic DMSO, DMF, AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar functional groups of the molecule, even without hydrogen bond donation.
Non-Polar Hexane, TolueneLowThe significant polarity of this compound makes it unlikely to dissolve in non-polar hydrocarbon solvents due to the mismatch in intermolecular forces.[7]
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents have some polarity but are not as effective at hydrogen bonding as protic solvents. Solubility will likely be limited.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results in a research and development setting. The two primary types of solubility assays are kinetic and thermodynamic.[10][11][12]

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measurements are rapid and well-suited for high-throughput screening in early drug discovery.[10][11][13] They typically involve dissolving the compound in an organic solvent (like DMSO) first, followed by dilution into an aqueous buffer.[10][13] The point at which the compound precipitates is its kinetic solubility.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound.[10][14] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[10][14] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility compound This compound (Solid) dmso_stock Prepare DMSO Stock Solution compound->dmso_stock slurry Create Slurry (Excess Solid in Solvent) compound->slurry solvents Select Solvents solvents->slurry dilution Serial Dilution in Aqueous Buffer dmso_stock->dilution nephelometry Measure Turbidity (Nephelometry) dilution->nephelometry kinetic_result Kinetic Solubility (µg/mL or µM) nephelometry->kinetic_result equilibration Equilibrate (e.g., 24h Shake-Flask) slurry->equilibration separation Separate Solid (Centrifuge/Filter) equilibration->separation quantification Quantify Supernatant (HPLC/UV-Vis) separation->quantification thermo_result Thermodynamic Solubility (mg/mL or M) quantification->thermo_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of this compound.[10]

Materials:

  • This compound (solid)

  • Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a known volume of the desired solvent (e.g., 1-2 mL).

    • Seal the vials to prevent solvent evaporation.

    • Prepare samples in duplicate or triplicate for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.[10]

  • Sample Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analysis: Analyze the saturated supernatant and the standard solutions using a suitable analytical method:

      • HPLC: This is the preferred method for its specificity and sensitivity. Develop a method that gives a good peak shape and retention time for the compound.

      • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering substances are present, this can be a simpler method.

    • Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine Concentration: Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration is the thermodynamic solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds like 4-Amino-3-nitropyridine are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[15][16][17] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

The solubility profile of this compound is a critical parameter for its successful application in research and drug development. Its molecular structure, featuring a pyridine ring, an acetamido group, and a nitro group, suggests a preference for polar solvents. However, for precise and actionable data, experimental determination of both kinetic and thermodynamic solubility is indispensable. The protocols and theoretical background provided in this guide offer a robust framework for researchers to accurately characterize the solubility of this compound and to make informed decisions in their scientific endeavors.

References

The Strategic Utility of 4-Acetamido-3-nitropyridine in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine ring stands as a cornerstone, embedded in a vast array of pharmaceuticals and functional materials. Within this family, 4-Acetamido-3-nitropyridine has emerged as a particularly valuable and versatile building block. Its unique arrangement of substituents—an electron-donating acetamido group and a strongly electron-withdrawing nitro group on a pyridine core—creates a molecule with distinct reactivity profiles at multiple positions. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its successful application in synthesis.

PropertyValueReference
CAS Number 79371-42-9[1]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Appearance Yellow solid[1]
Melting Point 203-207 °C (for 4-amino-3-nitropyridine)[2]

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 4-aminopyridine. This process involves a regioselective nitration followed by a standard acetylation.

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The key to this synthesis is the regioselective introduction of a nitro group at the 3-position of the pyridine ring. The directing effect of the amino group at the 4-position facilitates this electrophilic aromatic substitution.

Protocol for the Synthesis of 4-Amino-3-nitropyridine: [2]

  • Under ice-bath conditions, dissolve 4-aminopyridine (1 equivalent) in concentrated sulfuric acid.

  • While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (0.5 equivalents) dropwise.

  • Continue stirring the reaction mixture at 0-10 °C for 5 hours.

  • Allow the reaction to warm to room temperature and then heat at 90 °C for 3 hours.

  • After cooling to room temperature, stir the mixture overnight.

  • Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.

  • Collect the resulting yellow precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine.

Causality behind experimental choices: The use of concentrated sulfuric acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, the strong activating effect of the amino group at the 4-position directs the nitration to the ortho position (C3). The initial low temperature controls the exothermic reaction, while the subsequent heating ensures the completion of the nitration.

Step 2: Acetylation of 4-Amino-3-nitropyridine

The final step is the protection of the amino group via acetylation. This is a standard and high-yielding transformation.

General Protocol for Acetylation: [6]

  • Suspend 4-amino-3-nitropyridine (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base like triethylamine or pyridine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Self-validating system: The progress of both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). The final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Caption: Synthetic pathway to this compound.

The Reactive Landscape: A Building Block with Dual Functionality

The synthetic utility of this compound stems from the presence of two key functional groups that can be manipulated either independently or in concert.

Reactions at the Nitro Group: A Gateway to Fused Heterocycles

The nitro group at the 3-position, activated by the pyridine ring nitrogen, is a versatile handle for a variety of transformations.

  • Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to an amine, yielding 3,4-diaminopyridine derivatives. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., SnCl₂/HCl)[7]. The resulting vicinal diamine is a classic precursor for the synthesis of fused heterocyclic systems like imidazopyridines and quinoxalines.

  • Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than in other nitropyridine isomers.

Reactions Involving the Acetamido Group

The acetamido group serves primarily as a protecting group for the amine, but it also influences the reactivity of the pyridine ring.

  • Hydrolysis: The acetyl group can be readily removed under acidic or basic conditions to regenerate the 4-amino group. This allows for subsequent functionalization of the amine, for example, through diazotization or by using it as a nucleophile in coupling reactions.

  • Directed ortho-Metalation (DoM): While not extensively reported for this specific molecule, N-acyl groups can direct metalation to the adjacent position. This could potentially be a route to functionalize the C5 position of the pyridine ring.

Reactivity_Diagram cluster_nitro Nitro Group Chemistry cluster_acetamido Acetamido Group Chemistry Start This compound C4-NHAc C3-NO₂ Reduction Reduction (e.g., H₂, Pd/C) Start:f1->Reduction Versatile handle Hydrolysis Hydrolysis (H⁺ or OH⁻) Start:f0->Hydrolysis Deprotection Product_Diamine 3-Acetamido-4-aminopyridine Reduction->Product_Diamine Product_Amine 4-Amino-3-nitropyridine Hydrolysis->Product_Amine

Caption: Key reaction pathways of this compound.

Application in Drug Discovery: The Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many kinase inhibitors feature a heterocyclic core, and the pyrido[2,3-d]pyrimidine scaffold is a prominent example.

Case Study: A Conceptual Pathway to Palbociclib (Ibrance®)

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of certain types of breast cancer[8]. While various synthetic routes to Palbociclib have been published, a retrosynthetic analysis reveals how this compound could serve as a key starting material for the construction of its core structure.

A plausible synthetic strategy would involve the following key transformations:

  • Reduction of the nitro group of this compound to yield N-(4-amino-3-pyridinyl)acetamide.

  • Cyclocondensation of the resulting 3,4-diaminopyridine derivative with a suitable three-carbon synthon to form the pyridopyrimidinone core. For instance, reaction with an acetoacetate derivative can lead to the formation of the desired fused ring system[9].

  • Further functionalization of the pyridopyrimidinone core, including N-alkylation and palladium-catalyzed cross-coupling reactions, to install the remaining substituents of the Palbociclib molecule[8].

Palbociclib_Synthesis Start This compound Intermediate1 N-(4-Amino-3-pyridinyl)acetamide Start->Intermediate1 Reduction Intermediate2 Pyridopyrimidinone Core Intermediate1->Intermediate2 Cyclocondensation Palbociclib Palbociclib (CDK4/6 Inhibitor) Intermediate2->Palbociclib Further Functionalization

Caption: Conceptual synthetic route to Palbociclib.

This conceptual pathway highlights the strategic importance of this compound as a precursor to complex, biologically active molecules. The ability to readily access the 3,4-diaminopyridine scaffold from this building block is a key advantage for the synthesis of a wide range of fused heterocyclic compounds of medicinal interest.

Conclusion: A Building Block of Strategic Importance

This compound is a highly functionalized heterocyclic building block with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, stemming from the interplay between the acetamido and nitro groups, allows for the strategic construction of complex molecular architectures. As demonstrated by its potential application in the synthesis of kinase inhibitors like Palbociclib, this compound provides a valuable starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this versatile molecule.

References

The Strategic Application of 4-Acetamido-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved therapeutics and its capacity to engage in biologically relevant interactions.[1] Within this privileged class of heterocyles, 4-Acetamido-3-nitropyridine emerges as a molecule of significant strategic importance. Its carefully orchestrated arrangement of functional groups—a hydrogen bond-donating acetamido group, an electron-withdrawing nitro group, and the inherent Lewis basicity of the pyridine nitrogen—offers a unique combination of features for the rational design of targeted therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility as a scaffold for the development of novel kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) insights, and a discussion of relevant biological pathways are presented to empower researchers in their drug discovery endeavors.

Introduction: The Untapped Potential of a Multifunctional Scaffold

The quest for novel, effective, and safe therapeutics is a primary driver of innovation in the pharmaceutical industry. A key strategy in this pursuit is the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets.[1] Pyridine and its derivatives have long been celebrated as such, owing to their ability to form crucial hydrogen bonds and other non-covalent interactions within protein active sites.[2]

This compound is a particularly compelling, yet underexplored, derivative. The 4-acetamido group provides a vector for hydrogen bonding and can act as a linker to other molecular fragments, while the 3-nitro group significantly influences the electronic properties of the pyridine ring, modulating its reactivity and potential for further functionalization. This guide will illuminate the strategic advantages of this scaffold and provide a roadmap for its application in medicinal chemistry programs.

Synthesis and Chemical Properties

A robust and scalable synthetic route is paramount for the successful application of any building block in a drug discovery campaign. The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-aminopyridine.

Synthetic Pathway

The proposed synthesis involves an initial acetylation of 4-aminopyridine, followed by a regioselective nitration.

Synthesis of this compound 4-aminopyridine 4-Aminopyridine step1 Acetylation 4-aminopyridine->step1 reagents1 Acetic Anhydride Pyridine reagents1->step1 4-acetamidopyridine 4-Acetamidopyridine step1->4-acetamidopyridine step2 Nitration 4-acetamidopyridine->step2 reagents2 Fuming Nitric Acid Sulfuric Acid reagents2->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidopyridine

  • To a solution of 4-aminopyridine (10.0 g, 106.3 mmol) in pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add acetic anhydride (12.0 mL, 127.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water (200 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-acetamidopyridine as a white solid.[3]

Step 2: Synthesis of this compound

  • To a stirred solution of concentrated sulfuric acid (40 mL) in a round-bottom flask cooled to 0-10 °C, add 4-acetamidopyridine (5.0 g, 36.7 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, add fuming nitric acid (5.0 mL) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • After the addition, continue stirring the reaction at 0-10 °C for 5 hours.[4][5]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 7 with a concentrated aqueous ammonia solution.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Application in Kinase Inhibitor Design: A Case Study on FLT3

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 3-amino-4-substituted pyridine scaffold has shown significant promise in the development of potent and selective kinase inhibitors. By analogy, this compound represents a valuable starting point for the design of novel kinase inhibitors. The subsequent reduction of the nitro group to an amine provides a key handle for further derivatization.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[7] Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[8]

The FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[9] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[9][10] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.[10]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

A Hypothetical Structure-Activity Relationship (SAR) Study

Following the reduction of the nitro group of this compound to 4-acetamido-3-aminopyridine, the resulting primary amine can be functionalized to explore the chemical space around the pyridine core. A common strategy in kinase inhibitor design is to introduce a hinge-binding motif and a moiety that extends into the solvent-exposed region.

SAR_Exploration cluster_R1 R1: Hinge Binding Group cluster_R2 R2: Solvent-Exposed Group Core 4-Acetamido-3-aminopyridine Core Hinge Binding Solvent Front R1_options Phenyl Substituted Phenyl Heterocycles Core:f1->R1_options R2_options Piperazine Morpholine Other solubilizing groups Core:f2->R2_options

Caption: A conceptual framework for SAR exploration.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR1 (Hinge Binder)R2 (Solvent-Exposed)FLT3 IC50 (nM)
1 Phenyl->1000
2 4-Fluorophenyl-500
3 4-Fluorophenyl4-Methylpiperazine50
4 4-FluorophenylMorpholine75
5 Pyrimidine4-Methylpiperazine25
6 Pyrazole4-Methylpiperazine100

This data is hypothetical and for illustrative purposes only.

The insights from such a study could be:

  • The 4-acetamido group acts as a crucial hydrogen bond donor, anchoring the molecule in the active site.

  • The R1 group is critical for establishing interactions with the hinge region of the kinase. Aromatic and heteroaromatic rings are often optimal.

  • The R2 group can be modified to improve solubility and pharmacokinetic properties without significantly impacting potency.

Biochemical Assay Protocol for Kinase Inhibition

To evaluate the inhibitory activity of newly synthesized compounds against FLT3, a robust and reproducible biochemical assay is essential.

Protocol: In Vitro FLT3 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • FLT3 kinase (recombinant)

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled tracer

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., TR-FRET Dilution Buffer)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, followed by the FLT3 kinase and Eu-anti-tag antibody mixture.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer to each well.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

This compound represents a strategically valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis is straightforward, and its functional groups are well-suited for elaboration into potent and selective drug candidates. The hypothetical case study of FLT3 inhibition demonstrates a clear path for the application of this scaffold in a modern drug discovery program. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to validate its potential and uncover new therapeutic opportunities.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Acetamido-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Inferred Safety Data

Section 1: Chemical Identity and Physical Properties

4-Acetamido-3-nitropyridine, with the molecular formula C₇H₇N₃O₃, is a yellow solid organic compound.[1] Its structure features a pyridine ring substituted with an acetamido group at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery.

PropertyValueSource
Molecular Weight 181.15 g/mol [1]
Appearance Yellow solid[1]
Boiling Point 414.4°C at 760 mmHg[1]
Flash Point 204.4°C[1]
Density 1.419 g/cm³[1]

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of related nitropyridine compounds, such as 4-Amino-3-nitropyridine and 4-Nitropyridine N-oxide, this compound is anticipated to pose several health risks.[2][3] The following GHS classification is inferred and should be treated as a conservative estimate of the potential hazards.

Pictograms:

alt text
alt text
alt text

Signal Word: Danger

[3]Hazard Statements (Inferred):

  • H301: Toxic if swallowed. *[3] H315: Causes skin irritation. *[2][3] H319: Causes serious eye irritation. *[2][3] H335: May cause respiratory irritation. *[2] May be harmful if inhaled. *[3] Possible risk of irreversible effects.

[3]Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. *[2] P264: Wash skin thoroughly after handling. *[2] P270: Do not eat, drink or smoke when using this product. *[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. *[2] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. *[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. *[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

[2]### Section 3: Safe Handling and Storage Protocols

Given the inferred toxicity, strict adherence to safe laboratory practices is essential when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A tiered approach to exposure control is recommended, starting with robust engineering controls and supplemented by appropriate PPE.

Caption: Hierarchy of controls for handling this compound.

Procedural Best Practices:

  • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure. * Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. *[3][4] Avoid the formation of dust when handling the solid material. *[3] Wash hands thoroughly with soap and water after handling.

[2]#### 3.2. Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. *[3] Keep away from strong oxidizing agents and acid chlorides, which are incompatible materials. *[3] Store locked up, accessible only to authorized personnel.

[2]### Section 4: Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures

The following first-aid measures are based on protocols for similar nitropyridine compounds and should be administered by trained personnel.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off immediately with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse immediately with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Call a physician or poison control center immediately. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek immediate medical attention for all exposure routes. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First-aid response workflow for exposure to this compound.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. *[3] Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. *[4] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. *[3] Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

[3]#### 4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. *[5] Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). *[3][4] Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

[3][4]#### 4.3. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation. *[3] Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable container for disposal. Avoid flushing into surface water or the sanitary sewer system.

[3]### Section 5: Toxicological Information (Inferred)

The toxicological properties of this compound have not been fully investigated. H[3]owever, based on data from analogous compounds, it is prudent to assume the following:

  • Acute Toxicity: Likely to be toxic if swallowed. M[3]ay be harmful if inhaled or absorbed through the skin. *[3] Irritation: Causes skin and serious eye irritation. M[2][3]ay cause respiratory tract irritation. *[2][3] Chronic Effects: The potential for long-term effects is unknown, but some related compounds suggest a possible risk of irreversible effects. *[3] Carcinogenicity and Mutagenicity: No data is available for this compound.

Section 6: Stability and Reactivity

  • Reactivity: Generally stable under normal conditions. *[3][4] Chemical Stability: Stable under recommended storage conditions. *[3][4] Conditions to Avoid: Excess heat and dust formation. *[5] Incompatible Materials: Strong oxidizing agents and acid chlorides. *[3] Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides, carbon monoxide, and carbon dioxide.

[3][4]### Section 7: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. C[3]onsult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. D[3]o not allow this material to contaminate the ground water system or enter the sewer system.

[3]### References

  • Guidechem. 3,4-Diaminopyridine 54-96-6. --INVALID-LINK--

  • Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Hydroxy-3-nitropyridine. --INVALID-LINK--

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Nitro-2,3-lutidine N-oxide. --INVALID-LINK--

  • Hubergroup. (2022). Safety data sheet. --INVALID-LINK--

  • ECHEMI. 79371-42-9, this compound Formula. --INVALID-LINK--

  • ECHEMI. 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety Data Sheets. --INVALID-LINK--

  • ChemicalBook. (2025). Acetic anhydride | 108-24-7. --INVALID-LINK--

  • Solenis. (2021). SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Nitropyridine N-oxide. --INVALID-LINK--

  • Sigma-Aldrich. (2021). SAFETY DATA SHEET: 4-(Dimethylamino)pyridine. --INVALID-LINK--

  • ECHEMI. 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. --INVALID-LINK--

  • ChemicalBook. 4-Amino-3-nitropyridine CAS#: 1681-37-4. --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • ChemicalBook. (2025). 4-Amino-3-nitropyridine - Safety Data Sheet. --INVALID-LINK--

  • PubChem. 4-Acetylaminoantipyrine. --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Tromethamine. --INVALID-LINK--

  • ChemicalBook. 4-ACETAMIDO-3-AMINOPYRIDINE | 145255-15-8. --INVALID-LINK--

  • Sigma-Aldrich. 4-Amino-3-nitropyridine 97%. --INVALID-LINK--

  • Mölnlycke Health Care. (2024). SAFETY DATA SHEET. --INVALID-LINK--

  • PTT Global Chemical. (2022). SAFETY DATA SHEET. --INVALID-LINK--

  • PubChem. 4-Methyl-3-nitropyridine. --INVALID-LINK--

  • PubChem. 3'-Nitro-p-acetophenetidide. --INVALID-LINK--

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Acetamido-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide for the synthesis of 4-Acetamido-3-nitropyridine from 4-acetamidopyridine. As a valuable intermediate in medicinal chemistry and materials science, the successful and safe synthesis of this compound is of significant interest. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical safety protocols, and detailed characterization methods required for a self-validating and reproducible workflow.

Introduction and Strategic Overview

The nitration of an aromatic ring is a cornerstone of organic synthesis. However, the pyridine ring presents a unique challenge due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. The presence of an activating group, such as the acetamido moiety in 4-acetamidopyridine, is crucial. This group not only enhances the ring's reactivity but also directs the incoming electrophile. This protocol leverages a classic nitrating mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) in situ for the regioselective nitration at the 3-position.

The Chemistry: Mechanism of Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution, specifically tailored to the pyridine scaffold.

Pillar 1: Generation of the Electrophile The reaction is initiated by the protonation of nitric acid by the stronger sulfuric acid, which then dehydrates to form the highly electrophilic nitronium ion (NO₂⁺). This is the key species that will attack the aromatic ring.[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Pillar 2: The Role of the Acetamido Group The acetamido group at the 4-position is a powerful activating group. Through resonance, its lone pair of electrons on the nitrogen atom increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This group is ortho, para-directing. In this case, the positions ortho to the acetamido group are positions 3 and 5. Due to the electronics of the pyridine ring, substitution at the 3-position is strongly favored.

Pillar 3: The Attack and Rearomatization The π-electron system of the 4-acetamidopyridine ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by a weak base (like HSO₄⁻) to restore the aromaticity of the ring, yielding the final product, this compound.

Below is a diagram illustrating the core reaction mechanism.

G Start 4-Acetamidopyridine Attack Electrophilic Attack (Formation of Sigma Complex) Start->Attack Reagents HNO₃ / H₂SO₄ Nitronium Generation of Nitronium Ion (NO₂⁺) Reagents->Nitronium Protonation & Dehydration Nitronium->Attack Deprotonation Deprotonation & Rearomatization Attack->Deprotonation Loss of H⁺ Product This compound Deprotonation->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-Acetamidopyridine in conc. H₂SO₄ B Cool solution to 0°C A->B C Slowly add conc. HNO₃ (Maintain 0-5°C) B->C D Stir for 1-2 hours C->D E Pour mixture onto ice D->E F Neutralize with base (pH 7-8) E->F G Filter crude product F->G H Recrystallize from aqueous ethanol G->H I Dry final product H->I J Characterize: NMR, MS, IR I->J

References

Application Notes & Protocols: The Strategic Use of 4-Acetamido-3-nitropyridine as a Versatile Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 4-Acetamido-3-nitropyridine in synthetic workflows. This document provides an in-depth analysis of its chemical reactivity, validated experimental protocols, and its role in the synthesis of complex pharmaceutical agents, grounded in established chemical principles and field-proven insights.

Introduction: The Pyridine Scaffold and the Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[2][4] Within the vast family of pyridine derivatives, this compound emerges as a particularly valuable synthetic intermediate.

Its utility stems from a carefully orchestrated arrangement of functional groups on the pyridine core:

  • The Nitro Group (NO₂): Positioned at C3, this powerful electron-withdrawing group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C4 position.[5][6] It also serves as a synthetic handle, readily reducible to a primary amine, which opens up a vast landscape of subsequent chemical transformations.

  • The Acetamido Group (NHAc): Located at C4, this group acts as a protecting group for the amine, modulating its reactivity. It can be retained in the final molecule or hydrolyzed to reveal the parent amine, providing another vector for molecular diversification.

This specific substitution pattern makes this compound a pre-functionalized, stable, and highly versatile building block for constructing complex, multi-substituted pyridine-based active pharmaceutical ingredients (APIs).

Synthesis of the Intermediate: this compound

The reliable and scalable synthesis of the title compound is paramount for its use in drug development campaigns. A common and effective route begins with the commercially available 4-aminopyridine. The process involves a regioselective nitration followed by acetylation.

Protocol 1: Two-Step Synthesis of this compound

This protocol first describes the nitration of 4-aminopyridine to yield 4-amino-3-nitropyridine, a crucial precursor.

Part A: Synthesis of 4-Amino-3-nitropyridine [7]

  • Rationale: The amino group at C4 is an activating group that directs electrophilic substitution. Nitration using a mixture of fuming nitric acid and sulfuric acid allows for the controlled introduction of a nitro group at the adjacent C3 position. The strong acidic medium protonates the ring nitrogen, further influencing the regioselectivity.

  • Step-by-Step Protocol:

    • Carefully add concentrated sulfuric acid (20 mL) to a round-bottom flask equipped with a magnetic stirrer and place it in an ice-water bath to maintain a temperature of 0-10 °C.

    • Slowly add 4-aminopyridine (5.0 g, 53.1 mmol) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

    • Once the 4-aminopyridine is fully dissolved, slowly add fuming nitric acid (2.5 mL) dropwise, maintaining the internal temperature between 0-10 °C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 5 hours.

    • Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 90 °C for 3 hours.

    • Cool the mixture back to room temperature and stir overnight.

    • Carefully pour the acidic reaction mixture onto crushed ice (approx. 200 g) in a large beaker.

    • Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. Perform this step in an ice bath to control the exotherm.

    • A yellow precipitate of 4-amino-3-nitropyridine will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield the product.

Part B: Acetylation to this compound

  • Rationale: The final step involves the acylation of the primary amine with acetic anhydride. This reaction is typically straightforward and high-yielding, protecting the amine and furnishing the title intermediate.

  • Step-by-Step Protocol:

    • Suspend the dried 4-amino-3-nitropyridine (from Part A) in glacial acetic acid (50 mL) in a round-bottom flask.

    • Add acetic anhydride (1.2 equivalents) to the suspension.

    • Heat the mixture to reflux (approx. 118 °C) for 2 hours, during which the suspension should become a clear solution.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with cold diethyl ether and dry under vacuum to afford pure this compound.

Parameter Expected Value
Product This compound
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Appearance Pale yellow crystalline solid
Expected Yield 65-75% over two steps
Mass Spec (ESI+) [M+H]⁺ = 182.05

Key Synthetic Transformations & Mechanistic Insights

The synthetic power of this compound lies in its predictable and high-yielding reactivity at two key positions: the nitro group and the carbon atom to which it is attached.

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group dramatically enhances its electrophilicity, making it highly susceptible to attack by nucleophiles.[5][6] This reaction is a cornerstone of pyridine chemistry, allowing for the direct formation of C-N, C-O, and C-S bonds.[8][9]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

    • Addition: A nucleophile attacks the electron-deficient C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[6]

    • Elimination: Aromaticty is restored by the elimination of a leaving group. In many applications, another group at the C4 position (like a halogen) would be the leaving group. However, the nitro group itself can act as an excellent leaving group in SNAr reactions on highly activated systems.[9][10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

B. Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most powerful applications of this intermediate. It unmasks a nucleophilic site ortho to the existing nitrogen substituent, creating a valuable 1,2-diaminopyridine scaffold. This scaffold is a precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines or pyrazinopyridines.

  • Causality: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

    • Catalytic Hydrogenation (H₂, Pd/C): Clean and high-yielding, but can also reduce other sensitive groups (e.g., alkenes, alkynes).

    • Metal/Acid (Fe/AcOH, SnCl₂/HCl): Classic and robust methods, tolerant of many functional groups.

    • Transfer Hydrogenation (Ammonium formate, Hydrazine): Milder conditions that can offer better chemoselectivity.

    • Zinc in Ammonium Chloride (Zn/NH₄Cl): A mild and often effective method for reducing nitro groups without affecting other reducible functionalities.[11]

Reactivity_Workflow cluster_0 Key Transformations A This compound B S-N-Ar Reaction (e.g., + R-NH2) A->B Nucleophilic Attack C Nitro Group Reduction (e.g., H2, Pd/C) A->C Reduction D 4-(Alkylamino)-3-nitropyridine Derivative B->D E N-(3-Amino-4-pyridinyl)acetamide (Diamino Precursor) C->E Dasatinib_Workflow Synthetic Workflow towards Dasatinib Core A This compound B Reduction of Nitro Group (Protocol 2) A->B C N-(3-Amino-4-pyridinyl)acetamide (Key Diamine Intermediate) B->C D Coupling Reaction with Thiazole Moiety C->D E Advanced Dasatinib Precursor D->E F Further Elaboration E->F G Dasatinib F->G

References

The Strategic Application of 4-Acetamido-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of potent and selective kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases has cemented its status as a "privileged" structure. Within the diverse family of pyridine-based synthons, 4-acetamido-3-nitropyridine emerges as a particularly strategic starting material. This application note delves into the nuanced advantages and practical applications of this compound, providing detailed protocols for its transformation into advanced kinase inhibitor scaffolds, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

The presence of the acetamido group ortho to a nitro group on a pyridine ring offers a unique combination of electronic and steric properties that can be exploited for selective chemical transformations. The acetamido group, serving as a protecting group for the amine, modulates the reactivity of the pyridine ring and allows for sequential functionalization, a critical aspect in the construction of complex, multi-substituted kinase inhibitors. This guide will illuminate the rationale behind the use of this compound and provide robust, field-proven protocols for its application in the synthesis of next-generation therapeutics for autoimmune diseases and other inflammatory conditions.[2][3]

Chemical Properties and Strategic Advantages of this compound

This compound is a crystalline solid with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol .[4] Its strategic value in synthesis stems from the interplay of its three key functional groups: the pyridine ring, the nitro group, and the acetamido group.

PropertyValueSource
Molecular Formula C₇H₇N₃O₃[4]
Molecular Weight 181.15 g/mol [4]
Appearance Crystalline solidGeneral Knowledge
Key Functional Groups Pyridine, Nitro, AcetamidoGeneral Knowledge

The acetamido group serves as an effective protecting group for the 4-amino functionality, preventing its interference in subsequent reactions. This protection is crucial for directing reactions to other positions on the pyridine ring. Furthermore, the electron-withdrawing nature of both the nitro and acetamido groups activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions.

The JAK-STAT Signaling Pathway: A Key Target for Autoimmune Disease Therapy

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[5] This pathway is essential for the transduction of signals from a multitude of cytokines and growth factors that regulate immune responses, inflammation, and hematopoiesis.[6] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7][8]

The Canonical JAK-STAT Signaling Cascade:

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding & Dimerization jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Receptor Phosphorylation stat->stat 5. Dimerization nucleus Nucleus stat->nucleus 6. Nuclear Translocation gene Gene Transcription nucleus->gene 7. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Small molecule inhibitors that target specific JAK enzymes can effectively block these inflammatory signals, offering a powerful therapeutic strategy for a range of autoimmune and inflammatory disorders.[9]

Synthetic Protocol: From this compound to a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold

The following multi-step protocol outlines a robust pathway for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate, a common scaffold in many JAK inhibitors, starting from this compound. This proposed synthesis is based on established chemical transformations and highlights the strategic utility of the starting material.

Step 1: Synthesis of this compound

This initial step involves the acetylation of 4-amino-3-nitropyridine, which can be synthesized from 4-hydroxypyridine.

Protocol:

  • Nitration of 4-Hydroxypyridine: To a stirred solution of 4-hydroxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0-10 °C. After the addition, allow the reaction to warm to room temperature and then heat to 90°C. After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia) to precipitate 4-hydroxy-3-nitropyridine.

  • Acetylation of 4-Amino-3-nitropyridine: 4-Amino-3-nitropyridine is dissolved in a suitable solvent such as dichloromethane. Acetic anhydride is added, followed by a catalytic amount of a base like triethylamine. The reaction is stirred at room temperature until completion (monitored by TLC). The product, this compound, is then isolated by extraction and purified by recrystallization.[10][11]

Step 2: Chlorination of this compound

The presence of the nitro and acetamido groups facilitates the conversion of a hydroxyl group at the 2-position (if starting from the corresponding pyridone) or direct chlorination. For this protocol, we will assume the conversion of a precursor, 4-hydroxy-3-nitropyridine, to the chloro-derivative as a key step.

Protocol:

  • To a flask containing 4-hydroxy-3-nitropyridine, add phosphorus oxychloride (POCl₃) in excess.[12][13]

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, 4-chloro-3-nitropyridine.[1]

  • The crude product is then filtered, washed with water, and dried. The amino group can then be acetylated as described in Step 1.

Step 3: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical step in forming the diaminopyridine precursor necessary for the subsequent cyclization.

Protocol:

  • Suspend this compound in a mixture of ethanol and acetic acid.[14]

  • Add iron powder to the suspension.[15]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is monitored by TLC until the starting material is consumed.[16]

  • After completion, cool the mixture and filter through Celite to remove the iron salts.

  • The filtrate is concentrated, and the residue is taken up in a suitable solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acetic acid.

  • The organic layer is dried and concentrated to yield 3-amino-4-acetamidopyridine.

Step 4: Cyclization to the Pyrrolo[2,3-d]pyrimidine Scaffold

The final step involves the condensation of the diaminopyridine with a suitable three-carbon synthon to form the desired pyrrolo[2,3-d]pyrimidine ring system.

Protocol:

  • Dissolve 3-amino-4-acetamidopyridine in a suitable solvent such as ethanol.

  • Add a reagent like 2-chloroacetaldehyde or a similar precursor for the pyrrole ring.[17][18]

  • The reaction is typically heated to facilitate the cyclization.

  • The resulting pyrrolo[2,3-d]pyrimidine can be isolated after removal of the solvent and purification by chromatography.[19][20]

  • The acetamido group can be hydrolyzed under acidic or basic conditions if the free amine is required for further functionalization.

Visualizing the Synthetic Pathway:

Kinase_Inhibitor_Synthesis start This compound intermediate1 3-Amino-4-acetamidopyridine start->intermediate1 Nitro Reduction (Fe/AcOH) final_scaffold Pyrrolo[2,3-d]pyrimidine Scaffold intermediate1->final_scaffold Cyclization inhibitor Kinase Inhibitor final_scaffold->inhibitor Further Functionalization

Caption: Proposed synthesis of a kinase inhibitor scaffold.

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern allows for a strategic and controlled approach to the construction of complex heterocyclic scaffolds. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in the discovery of novel therapeutics targeting kinases, particularly the JAK family. The continued exploration of reactions involving this compound and its derivatives will undoubtedly lead to the development of even more potent and selective kinase inhibitors with improved pharmacological profiles, ultimately benefiting patients with a wide range of diseases.

References

Application Note: High-Purity Recovery of 4-Acetamido-3-nitropyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the purification of 4-Acetamido-3-nitropyridine, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, chemists, and drug development professionals seeking to obtain high-purity material from a crude synthetic product. We delve into the rationale behind solvent selection, provide a step-by-step methodology, and offer a troubleshooting guide to address common challenges.

Introduction: The Rationale for Recrystallization

This compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final drug product.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, present in lower concentrations, remain in the solution (mother liquor) and are subsequently separated by filtration. This process not only removes chemical impurities but also allows for the formation of a well-defined, stable crystalline solid.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is critical for developing a safe and effective purification protocol.

Table 1: Key Properties and Safety Data for this compound and Related Compounds

PropertyData/InformationSource/Justification
Molecular Formula C₇H₇N₃O₃Calculated
Molecular Weight 181.15 g/mol Calculated
Appearance Expected to be a yellow to orange crystalline solidBased on the precursor 4-Amino-3-nitropyridine.[3]
Melting Point Not available in searched literature. The precursor, 4-Amino-3-nitropyridine, melts at 203-207 °C.[3][4]The purity of the final product will be assessed by a sharp melting point.
Hazard Profile Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Inferred from the safety data of the precursor, 4-Amino-3-nitropyridine.[4]
Handling Precautions Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.Standard laboratory practice for handling nitroaromatic compounds.

Optimized Recrystallization Protocol

This protocol employs a mixed-solvent system, which offers greater flexibility and finer control over the crystallization process compared to a single-solvent system. The principle is to dissolve the solute in a "good" solvent (in which it is highly soluble) and then add a miscible "bad" or anti-solvent (in which it is poorly soluble) to induce precipitation.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Whatman filter paper (for Büchner funnel)

  • Ice bath

  • Spatula and weighing scale

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Experimental Workflow

The following workflow is designed to be a robust starting point. The optimal solvent ratio may require minor empirical adjustments based on the impurity profile of the crude material.

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of ethanol (e.g., 20-25 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in the solution even after cooling.[2]

Step 2: Hot Filtration (Optional but Recommended)

  • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

  • Pre-heat a glass funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization. Place a piece of fluted filter paper in the funnel.

  • Carefully and quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.

Step 3: Induction of Crystallization

  • Heat the filtered solution back to a gentle boil.

  • Slowly add deionized water (the anti-solvent) dropwise to the hot ethanol solution while stirring.

  • Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

Step 4: Crystal Formation and Growth

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol-water mixture.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Wash the crystals with a small volume of a cold 1:1 ethanol/water mixture to rinse away any remaining mother liquor containing impurities.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

Step 6: Drying and Characterization

  • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.

  • Dry the product to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

  • Determine the final mass and calculate the percentage yield.

  • Assess the purity of the recrystallized this compound by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow Figure 1. Workflow for Recrystallization A Step 1: Dissolve crude product in minimum hot ethanol B Step 2: Hot filtration (remove insoluble impurities) A->B C Step 3: Add hot water (anti-solvent) to saturation B->C D Step 4: Slow cooling to RT, then ice bath C->D E Step 5: Isolate crystals via vacuum filtration D->E F Wash crystals with cold solvent mixture E->F G Step 6: Dry purified product (oven or desiccator) F->G H Characterize: Yield & Melting Point G->H

Caption: Figure 1. Workflow for Recrystallization.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Reheat the solution and boil off some of the solvent to concentrate it. Try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound to induce nucleation.[2]
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating too rapidly from a highly supersaturated solution.Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethanol) to decrease the saturation level and allow it to cool more slowly.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with a minimal amount of ice-cold solvent.
Colored impurities remain The impurity has similar solubility to the product.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a very small amount to avoid adsorbing the target product.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Acetamido-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on the 4-Acetamido-3-nitropyridine scaffold. This privileged heterocyclic motif is a critical building block in the synthesis of complex, biologically active molecules.[1] The inherent electronic properties of this substrate, characterized by the strongly electron-withdrawing nitro group, present unique challenges and opportunities in molecular diversification.[2][3] This document explains the causality behind experimental choices, offers validated, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and presents data-driven insights to guide reaction optimization and troubleshooting.

Introduction: The Strategic Value of the this compound Core

The pyridine ring is a ubiquitous feature in pharmaceuticals, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety.[1] Nitropyridine derivatives, in particular, serve as exceptionally versatile intermediates. The potent electron-withdrawing nature of the nitro group significantly modulates the reactivity of the pyridine core, making it amenable to a diverse range of chemical transformations crucial for constructing drug candidates.[2]

The this compound framework is of particular interest. The acetamido group provides a hydrogen bond donor and can influence solubility and pharmacokinetic properties, while the nitro group can be a site for further functionalization (e.g., reduction to an amine) or act as a powerful directing group.[4] Palladium-catalyzed cross-coupling reactions are the premier tools for functionalizing such scaffolds, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6]

This guide focuses on the practical application of these reactions, starting from a halogenated precursor, typically 2-Chloro-4-acetamido-3-nitropyridine , which serves as the electrophilic partner in the coupling process. The principles discussed are broadly applicable to bromo- and iodo-analogs as well.

Section 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of Suzuki, Buchwald-Hartwig, and other related transformations is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount to rational catalyst selection and reaction design.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine substrate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[7][8] The electron-deficient nature of the nitropyridine ring generally facilitates this step.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic partner (an organoboron compound or an amine) displaces the halide on the Pd(II) complex.[9][10]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][10]

Catalytic_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle cluster_inputs Reactants cluster_output Product pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) Product Coupled Product (Ar-Nu) trans_complex L₂Pd(II)(Ar)(Nu) Transmetalation Complex oa_complex->trans_complex Transmetalation (Suzuki) or Amine Binding (B-H) trans_complex->pd0 Reductive Elimination (Ar-Nu) ArX Aryl Halide (Ar-X) (e.g., 2-Chloro-4-acetamido-3-nitropyridine) ArX->oa_complex Nu Nucleophile (Nu) (Boronic Acid or Amine) Nu->trans_complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and vinyl-aryl structures.[8] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy for scaffold elaboration.

Causality Behind Component Selection
  • Catalyst: For electron-deficient substrates like nitropyridines, traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[11] However, for the more challenging 2-chloro precursor, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) may be required to facilitate the difficult oxidative addition of the C-Cl bond.[12][13]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[14] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often preferred for more challenging couplings as it is less likely to cause hydrolysis of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or 2-MeTHF) and water is typical. The water is necessary to dissolve the inorganic base and aid in the transmetalation step.[11][15] Using degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-acetamido-3-nitropyridine

This protocol describes a general procedure for the coupling of 2-Chloro-4-acetamido-3-nitropyridine with a generic arylboronic acid.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Vessel Preparation (Oven-dried flask, stir bar) B 2. Add Solids (Pyridine, Boronic Acid, Base) A->B C 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C D 4. Add Catalyst & Solvent (Pd catalyst, degassed solvent) C->D E 5. Reaction (Heat to 80-100 °C, stir 4-16h) D->E F 6. Workup (Cool, dilute, extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction setup.

Materials:

  • 2-Chloro-4-acetamido-3-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or a Buchwald Precatalyst like XPhos Pd G3, 1-2 mol%)[11]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-4-acetamido-3-nitropyridine, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[11]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[16]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and water.

  • Separate the organic layer. Wash with water and then with brine to remove inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[17]

Data Summary: Representative Suzuki Conditions for Halopyridines
Catalyst SystemHalideBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄3-BromopyridineNa₂CO₃Toluene/EtOH/H₂O10085-95[11]
PdCl₂(dppf)4-ChloropyridineK₂CO₃Dioxane/H₂O10070-90[13]
XPhos Pd G33-ChloropyridineK₃PO₄2-MeTHF100>90[11]
Pd-PEPPSI-IPr2,4-Dichloropyridine*K₂CO₃Dioxane/H₂O8075 (C4)[12]
Coupling occurs selectively at the C4 position, demonstrating ligand-controlled regioselectivity.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[10][18] It overcomes the limitations of classical methods, which often require harsh conditions and have limited substrate scope.[10]

Causality Behind Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential.[19] Ligands like XPhos , SPhos , or BrettPhos form highly active, monoligated Pd(0) species that readily undergo oxidative addition and facilitate the difficult reductive elimination step.[20] Using pre-formed "precatalysts" (e.g., XPhos Pd G3) can improve reproducibility and reaction efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex), which is a critical step in the catalytic cycle.[20] Sodium tert-butoxide (NaO tBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[20]

  • Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or t-butanol are typically used to ensure the stability of the strong base and the catalytic intermediates.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-acetamido-3-nitropyridine

This protocol outlines a general procedure for the amination of the title compound with a primary or secondary amine.

Materials:

  • 2-Chloro-4-acetamido-3-nitropyridine (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Sodium tert-butoxide (NaO tBu) (1.4 equiv)

  • Buchwald Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the Buchwald precatalyst, the base (NaO tBu), and a magnetic stir bar to an oven-dried vial or flask.

  • Add the 2-Chloro-4-acetamido-3-nitropyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel tightly with a Teflon-lined cap.

  • Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at 90-110 °C.

  • Stir the reaction for 2-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Section 4: Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently anhydrous/degassed conditions; Inappropriate ligand/base combination.Use a fresh catalyst or a robust precatalyst; Ensure all solvents and reagents are dry and the system is rigorously inerted; Screen different ligands and bases. For Suzuki, try K₃PO₄ instead of Na₂CO₃.
Dehalogenation of Starting Material Presence of water/protons leading to hydrodehalogenation; B-H side reaction (β-hydride elimination).Use anhydrous solvents and reagents; For B-H, ensure a sufficiently active ligand to promote reductive elimination over side reactions.
Homocoupling of Boronic Acid Presence of oxygen, which can promote oxidative homocoupling.Ensure the reaction is thoroughly degassed before and during heating.
Nitro Group Reduction Certain phosphine ligands can reduce nitro groups at high temperatures.Monitor reaction temperature carefully; Consider using NHC-based catalysts which are less prone to this side reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of analogs for screening in drug discovery programs. The Suzuki-Miyaura coupling provides a reliable path to novel C-C bonds, while the Buchwald-Hartwig amination offers unparalleled access to diverse aryl amines. The protocols and principles outlined in this guide serve as a validated starting point for unlocking the synthetic potential of this valuable heterocyclic building block.

References

Troubleshooting & Optimization

Troubleshooting the purification of "4-Acetamido-3-nitropyridine" from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Acetamido-3-nitropyridine

Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. Here, we provide expert-driven, field-tested insights in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound should be a pale yellow solid or crystalline powder[1]. Significant deviation from this appearance, such as a bright yellow or orange color, or an oily consistency, indicates the presence of impurities.

Q2: What are the most common impurities I should expect in my crude product?

The most frequently encountered impurities are:

  • Unreacted Starting Material: 4-Acetamidopyridine.

  • Hydrolysis Byproduct: 4-Amino-3-nitropyridine, which arises from the cleavage of the acetamido group under acidic conditions[2][3]. This impurity is typically yellow to orange[2].

  • Isomeric Byproducts: Nitration at other positions on the pyridine ring, such as 4-acetamido-2-nitropyridine or 4-acetamido-5-nitropyridine, can occur, though nitration at the 3-position is generally favored.

Q3: What is a good starting point for a purification protocol?

For most crude reaction mixtures, direct crystallization is the most efficient first step. After quenching the reaction in ice water to precipitate the crude product, a recrystallization from a suitable solvent like ethanol or ethyl acetate is a robust starting point for purification[4][5].

Q4: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity[6]. The reported melting point for the related 4-Amino-3-nitropyridine is 203-207 °C[2].

  • Spectroscopy (NMR, IR, MS): These methods confirm the chemical structure and can identify and quantify impurities. The molecular weight of this compound is 181.15 g/mol [7].

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of purification progress. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data[3].

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of their chemical causes and step-by-step protocols for resolution.

Observation 1: The Crude Product is an Oil or a Gummy Solid and Fails to Crystallize.

Question: I've completed the reaction and quenched it with water, but instead of a solid, I have a persistent oil or a sticky mass. What's happening and how can I fix it?

Expert Analysis: "Oiling out" is a common problem in crystallization and precipitation. It typically occurs when the melting point of the impure solid is lower than the temperature of the solution it is in, or when the solution is supersaturated with impurities that inhibit crystal lattice formation[5][8]. The presence of various isomeric byproducts or residual solvent can significantly depress the melting point of your desired compound.

Solutions:

  • Trituration to Induce Crystallization:

    • Principle: Trituration involves suspending the oily product in a solvent in which the desired compound is insoluble, but the impurities are soluble. This washes away the impurities and the mechanical action of stirring can provide the energy needed to initiate crystallization.

    • Protocol:

      • Separate the oil from the aqueous layer.

      • Add a small volume of a non-polar solvent, such as cold diethyl ether or hexane.

      • Using a glass rod, vigorously scratch the inside of the flask below the solvent level.

      • Stir the mixture for 15-30 minutes. If a solid forms, it can be collected by filtration.

  • Optimizing Recrystallization:

    • Principle: If oiling out occurs during recrystallization, it's often because the solution was cooled too rapidly or was too concentrated[8].

    • Protocol:

      • Re-heat the solution containing the oil to re-dissolve it completely.

      • Add more hot solvent to decrease the concentration.

      • Allow the flask to cool very slowly to room temperature without disturbance. Do not place it directly in an ice bath.

      • If crystals do not form, try adding a single seed crystal of pure product to initiate nucleation[6].

Observation 2: The Final Product is Bright Yellow or Orange.

Question: My product is a vibrant yellow/orange solid, not the pale yellow described in the literature. What is this impurity?

Expert Analysis: A strong yellow or orange color is a tell-tale sign of contamination with 4-Amino-3-nitropyridine . This byproduct forms when the acetamido group (-NHCOCH₃) is hydrolyzed back to an amino group (-NH₂) under the strong acidic conditions of the nitration reaction[2]. This impurity is known to be a yellow to orange crystalline solid[2].

Solutions:

  • Recrystallization:

    • Principle: 4-Amino-3-nitropyridine has different polarity and solubility compared to the desired this compound. A carefully chosen recrystallization solvent should be able to separate them.

    • Protocol:

      • Select a solvent for recrystallization. Ethanol is a good first choice.

      • Dissolve the impure solid in the minimum amount of hot ethanol.

      • Allow the solution to cool slowly. The desired, less soluble acetamido compound should crystallize out, leaving the more soluble amino impurity in the mother liquor.

      • Filter the crystals and wash with a small amount of cold ethanol.

  • Column Chromatography:

    • Principle: For a more definitive separation, silica gel chromatography can be employed. The more polar 4-Amino-3-nitropyridine will adhere more strongly to the silica gel and elute later than the less polar this compound.

    • Workflow:

      • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

      • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

      • Load the solution onto a prepared silica gel column.

      • Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

TroubleshootingWorkflow start Crude Product Obtained check_appearance Assess Physical Appearance start->check_appearance is_oil Oily or Gummy? check_appearance->is_oil Check Consistency is_colored Bright Yellow/Orange? check_appearance->is_colored Check Color is_solid Pale Yellow Solid check_appearance->is_solid Looks Good is_oil->check_appearance No triturate Triturate with Hexane/Ether is_oil->triturate Yes is_colored->check_appearance No recrystallize_color Recrystallize from Ethanol/EtOAc is_colored->recrystallize_color Yes analyze_purity Analyze Purity (TLC, NMR, MP) is_solid->analyze_purity triturate->analyze_purity recrystallize_slow Slow Recrystallization (Dilute, Seed Crystal) recrystallize_color->analyze_purity column_chrom Column Chromatography column_chrom->analyze_purity pure Product is Pure analyze_purity->pure Meets Specs impure Still Impure analyze_purity->impure Fails Specs impure->column_chrom

Caption: A decision-making workflow for purifying this compound.

Observation 3: Analytical Data Shows Multiple Products or Contamination.

Question: My NMR/IR/MS data doesn't look clean. How can I use this data to identify my impurities and choose a better purification strategy?

Expert Analysis: Spectroscopic data is your most powerful tool for identifying the specific nature of your impurities. By comparing the key signals of your product with those expected for common byproducts, you can devise a targeted purification plan.

Comparative Analytical Data

The table below summarizes key distinguishing features for the target compound and its most likely impurities.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (approx.)Key IR Absorptions (cm⁻¹)
This compound (Product)181.15[7]Singlet ~2.2 ppm (CH₃ CO), Aromatic protons, NH singlet~3300 (N-H), ~1680 (Amide C=O), ~1530 & 1350 (NO₂)[9][10]
4-Amino-3-nitropyridine (Hydrolysis)139.11NO CH₃CO signal, Broad singlet for NH₂ , Aromatic protons[11]~3400 & ~3300 (N-H stretch, 2 bands), NO Amide C=O, ~1520 & 1340 (NO₂)
4-Acetamidopyridine (Starting Material)136.15Singlet ~2.1 ppm (CH₃ CO), Different aromatic pattern, NH singlet~3280 (N-H), ~1670 (Amide C=O), NO NO₂ signals

Data Interpretation & Strategy:

  • If you see a broad NH₂ signal and no methyl singlet in the ¹H NMR: Your primary impurity is the hydrolyzed product. Recrystallization is likely effective.

  • If you see two distinct methyl singlets in the ¹H NMR: You likely have a mixture of your product and unreacted starting material. The difference in polarity is significant, making both recrystallization and column chromatography effective separation methods.

  • If the Mass Spectrum shows a major peak at m/z 139 in addition to 181: This confirms the presence of the hydrolyzed byproduct.

Recommended Solvents for Recrystallization

Choosing the right solvent is critical for successful recrystallization[8]. The ideal solvent should dissolve the compound well when hot but poorly when cold[5][6].

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA generally effective solvent for compounds with moderate polarity. Often a good first choice[5].
Ethyl Acetate (EtOAc) 77MediumGood for dissolving many organic compounds; often used in a solvent/anti-solvent system with hexane[5].
Water 100Very PolarCan be a good choice for polar compounds, but solubility of this compound may be limited even when hot[5].
Toluene 111Non-polarCan be effective for recrystallizing less polar compounds and may help exclude highly polar impurities[4].
Hexane/Ethyl Acetate VariableVariableA common mixed-solvent system. Dissolve in hot EtOAc, then add hexane until cloudy, then clarify with a drop of EtOAc before cooling[5].

References

Technical Support Center: Purification of Crude 4-Acetamido-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Acetamido-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important intermediate. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Chemistry of Purification

The successful purification of this compound hinges on understanding the physicochemical properties of the target molecule and its likely impurities. The primary impurities in the synthesis of this compound are typically positional isomers formed during the nitration of 4-acetamidopyridine. The most common of these is 4-Acetamido-5-nitropyridine, with the potential for 4-Acetamido-2-nitropyridine as well. These isomers often have very similar physical properties, which can make their separation challenging.[1]

The pyridine nitrogen in the molecule imparts a degree of basicity, which can lead to interactions with acidic stationary phases like silica gel, causing tailing or streaking during column chromatography. The acetamido and nitro groups contribute to the compound's polarity, influencing its solubility in various organic solvents.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The primary impurities are typically positional isomers generated during the nitration of 4-acetamidopyridine. The major isomeric impurity is usually 4-Acetamido-5-nitropyridine . Depending on the reaction conditions, you may also find smaller amounts of 4-Acetamido-2-nitropyridine . Unreacted 4-acetamidopyridine and residual acids from the nitration mixture can also be present.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: The choice of technique depends on the impurity profile and the desired final purity.

  • Recrystallization is an excellent initial step to remove the bulk of impurities, especially if you have a significant amount of the 5-nitro isomer. It is often faster and more scalable than chromatography.

  • Column chromatography is superior for removing trace impurities and for separating isomers with very similar solubility properties to achieve high purity (>99%).

For optimal results, a combination of both methods is often employed: an initial recrystallization to enrich the product, followed by column chromatography to remove any remaining impurities.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid. Here are several strategies to address this:

  • Increase the solvent volume: The concentration of your compound may be too high.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Use a co-solvent system: Dissolve your compound in a good solvent (e.g., ethanol) and then slowly add a miscible anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q4: My compound streaks badly on the silica gel column. How can I improve the separation?

A4: Streaking, or tailing, of basic compounds like pyridines on silica gel is a common issue caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this:

  • Deactivate the silica gel: Pre-treat the silica gel with a mobile phase containing a small amount of a basic modifier. A common choice is 0.1-1% triethylamine (Et3N) in your eluent.

  • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Optimize your mobile phase: Ensure your compound is fully soluble in the mobile phase you are using.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to dissolve the crude material.
Poor separation of spots on TLC The mobile phase is either too polar or not polar enough. The impurities have very similar polarities to the product.Systematically test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). Consider using a double or triple solvent system for finer tuning of polarity.
Product does not elute from the column The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A more polar system like dichloromethane/methanol may be necessary. For basic compounds, deactivating the silica gel with triethylamine is crucial.
Co-elution of impurities with the product The chosen mobile phase does not provide sufficient resolution. The column was overloaded with crude material.Optimize the mobile phase using TLC to maximize the separation between the product and impurities. Use a shallower gradient during elution. Reduce the amount of crude material loaded onto the column.

IV. Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is designed for the bulk purification of the crude product. Based on procedures for structurally similar compounds, an ethanol/water mixture is a good starting point.[1]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stir and heat gently.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Add a few more drops of hot 95% ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol is for achieving high purity, particularly for separating closely related isomers.

Materials:

  • Recrystallized or crude this compound

  • Silica gel (230-400 mesh)

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (Et3N)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and elute with different ratios of DCM/MeOH (e.g., 100:1, 50:1, 20:1), each containing 0.5% Et3N. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pour it into the column. Allow it to pack evenly. Then, equilibrate the column with your chosen mobile phase (with 0.5% Et3N).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

V. Visualization of Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 MotherLiquor Mother Liquor (Contains Impurities) Filtration1->MotherLiquor Discard Crystals Partially Purified Crystals Filtration1->Crystals ColumnChromatography Column Chromatography (DCM/MeOH + 0.5% Et3N) Crystals->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PureFractions Pure Fractions FractionCollection->PureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation PureProduct Pure this compound (>99% Purity) SolventEvaporation->PureProduct

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Issue? RecrystallizationIssue Recrystallization Problem Start->RecrystallizationIssue ChromatographyIssue Chromatography Problem Start->ChromatographyIssue OilingOut Oiling Out RecrystallizationIssue->OilingOut LowRecovery Low Recovery RecrystallizationIssue->LowRecovery Streaking Streaking/Tailing ChromatographyIssue->Streaking PoorSeparation Poor Separation ChromatographyIssue->PoorSeparation Sol1 Slow Cooling/ Use Co-solvent/ Seed Crystals OilingOut->Sol1 Sol2 Use Less Solvent/ Change Solvent LowRecovery->Sol2 Sol3 Add Et3N to Mobile Phase/ Use Alumina Streaking->Sol3 Sol4 Optimize Mobile Phase (TLC)/ Use Gradient Elution PoorSeparation->Sol4

Caption: A decision tree for troubleshooting common purification issues.

VI. References

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References

Preventing decomposition of "4-Acetamido-3-nitropyridine" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-Acetamido-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to the stability and purity of this important synthetic intermediate. We will explore the underlying chemical principles governing its decomposition and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Core Troubleshooting & FAQs

This section addresses the most common issues reported during the synthesis of this compound, which typically involves the nitration of 4-acetamidopyridine.

Question 1: My reaction mixture turns dark brown or black during nitration, resulting in a very low yield. What is causing this decomposition?

Answer: This is a classic sign of aggressive, uncontrolled nitration and subsequent oxidative decomposition. The pyridine ring, while deactivated compared to benzene, is susceptible to charring under harsh acidic conditions.[1][2]

Causality: The primary cause is the use of overly aggressive nitrating conditions, such as the traditional concentrated sulfuric acid and nitric acid mixture (H₂SO₄/HNO₃). In strongly acidic media, the pyridine nitrogen becomes protonated, which severely deactivates the ring towards electrophilic aromatic substitution.[3] To overcome this high activation barrier, elevated temperatures are often mistakenly used, which leads to oxidation and polymerization of the starting material and product, manifesting as a dark, tarry mixture.

Troubleshooting Protocol:

  • Choice of Nitrating System: Avoid standard H₂SO₄/HNO₃. The recommended method for sensitive pyridine derivatives is the use of nitric acid in trifluoroacetic anhydride (TFAA).[4] This system generates the potent electrophile trifluoroacetyl nitrate in situ under much milder conditions.

  • Strict Temperature Control: The nitration of 4-acetamidopyridine is highly exothermic. It is critical to maintain the reaction temperature between 0 °C and 5 °C throughout the addition of the nitrating agent.[5] Use an ice/salt bath or a cryo-cooler for precise control.

  • Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of 4-acetamidopyridine over an extended period (e.g., 30-60 minutes). This prevents localized temperature spikes ("hot spots") that initiate decomposition.[5]

Question 2: My NMR analysis shows a significant amount of 4-amino-3-nitropyridine in the crude product. How can I prevent the hydrolysis of the acetamido group?

Answer: The presence of 4-amino-3-nitropyridine indicates that the acetamido protecting group is being cleaved. This is a common issue caused by exposure to overly acidic or basic conditions, particularly in the presence of water, during the reaction or workup.[6][7]

Causality: The amide bond of the acetamido group is susceptible to hydrolysis. While relatively stable, it can be cleaved by strong mineral acids (like excess H₂SO₄) or during a workup where a strong base (like NaOH) is used for neutralization, especially at elevated temperatures.[7][8]

Troubleshooting Protocol:

  • Minimize Water Content: Ensure all reagents and solvents are anhydrous. Water can facilitate hydrolysis during the acidic reaction phase.

  • Careful Quenching: After the reaction is complete, quench the mixture by pouring it slowly onto crushed ice. This dilutes the acid and keeps the temperature low, minimizing hydrolysis.

  • Controlled Neutralization: Neutralize the quenched reaction mixture with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while maintaining a low temperature (0-10 °C). Add the base slowly and monitor the pH, aiming for a final pH of 7-8. Avoid using strong bases like NaOH or KOH if possible.

  • Limit Exposure Time: Process the reaction through the aqueous workup and extraction stages as efficiently as possible to minimize the time the product is in contact with acidic or basic aqueous solutions.

Question 3: I'm struggling with low yield, and TLC shows multiple spots. What are the likely side products and how can they be minimized?

Answer: Low yields, when not caused by decomposition, are often due to incomplete reactions or the formation of isomeric impurities. The primary side products in this synthesis are typically other nitrated isomers of 4-acetamidopyridine.

Causality: While the acetamido group is a strong ortho, para-director, directing the incoming nitro group to the 3-position (ortho), some nitration can still occur at other positions if the reaction conditions are not optimal.[9] The pyridine ring's own electronic properties can lead to minor amounts of other isomers. Furthermore, if the reaction does not go to completion, you will have to separate the unreacted starting material from the product.

Troubleshooting Protocol:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A common eluent system is Ethyl Acetate/Hexane (e.g., 70:30). The product, this compound, will be more polar than the starting material. The reaction should be stirred until the starting material spot is completely consumed.

  • Optimize Stoichiometry: Use a slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents) to ensure the full conversion of the starting material. A large excess can promote side reactions.

  • Purification Strategy: If isomeric impurities are present, they can often be removed by careful recrystallization.[10][11] If recrystallization is insufficient, silica gel column chromatography may be required.[12]

Below is a diagram illustrating the potential decomposition and side-reaction pathways.

G cluster_main Main Reaction Pathway cluster_decomp Decomposition & Side Products SM 4-Acetamidopyridine Product This compound SM->Product Nitration (HNO3/TFAA, 0°C) Oxidation Tarry Polymers / Char SM->Oxidation High Temp / Strong Acid Isomers Isomeric Impurities SM->Isomers Sub-optimal Conditions Hydrolysis 4-Amino-3-nitropyridine Product->Hydrolysis Acid/Base Workup Product->Oxidation High Temp / Strong Acid

Caption: Potential decomposition and side-reaction pathways during synthesis.

Experimental Protocols & Data

Adherence to optimized protocols and understanding key reaction parameters are essential for success.

Table 1: Critical Parameters for this compound Synthesis
ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature 0-5 °CRationale: Minimizes exothermic runaway and side reactions.[2] Deviation: Higher temperatures (>10 °C) drastically increase the rate of decomposition, leading to charring and low yields.
Nitrating Agent 1.1-1.2 eq. Nitric Acid in Trifluoroacetic Anhydride (TFAA)Rationale: Provides a powerful electrophile under mild conditions, avoiding strong mineral acids.[4] Deviation: Using H₂SO₄/HNO₃ often leads to protonation, deactivation, and decomposition.[3]
Workup pH Careful neutralization to pH 7-8 with NaHCO₃Rationale: Prevents hydrolysis of the acetamido group.[7] Deviation: Strong acids (pH < 2) or strong bases (pH > 12) during workup will cleave the amide bond.
Solvent Anhydrous Dichloromethane (DCM) or AcetonitrileRationale: Ensures reagents are soluble and prevents unwanted side reactions with water. Deviation: Using protic or wet solvents can interfere with the nitrating agent and promote hydrolysis.
Reaction Time 1-3 hours (Monitor by TLC)Rationale: Ensures complete conversion of starting material. Deviation: Insufficient time leads to low conversion. Excessively long times may allow for slow decomposition, even at low temperatures.
Protocol 1: Recommended Synthesis of this compound
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-acetamidopyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Prepare Nitrating Agent: In the dropping funnel, carefully add fuming nitric acid (1.1 eq.) to trifluoroacetic anhydride (TFAA) (2.0-3.0 eq.) at 0 °C. Caution: This mixture is highly corrosive and reactive.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 4-acetamidopyridine over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the consumption of the starting material by TLC (e.g., 7:3 Ethyl Acetate:Hexane).

  • Quenching: Once the reaction is complete, slowly pour the mixture over a stirred slurry of crushed ice.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) in portions until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[11]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

G start Problem: Low Yield / Impure Product obs1 Observation: Mixture is dark/tarry? start->obs1 obs2 TLC shows multiple spots? obs1->obs2 No cause1 Cause: Decomposition obs1->cause1 Yes obs3 NMR shows -NH2 peak? obs2->obs3 No cause2 Cause: Side Reactions / Incomplete Reaction obs2->cause2 Yes cause3 Cause: Acetamido Hydrolysis obs3->cause3 Yes sol1 Solution: - Use milder nitrating agent (TFAA) - Maintain temp at 0-5°C - Slow, dropwise addition cause1->sol1 sol2 Solution: - Monitor reaction by TLC until SM is gone - Use 1.1-1.2 eq. of nitrating agent - Purify via recrystallization/chromatography cause2->sol2 sol3 Solution: - Quench on ice - Neutralize carefully with NaHCO3 to pH 7-8 - Use anhydrous conditions cause3->sol3

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Acetamido-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of analytical techniques for the comprehensive characterization of 4-Acetamido-3-nitropyridine, a key intermediate in various synthetic pathways. As senior application scientists, our objective is to move beyond mere procedural lists, offering a narrative grounded in scientific rationale and field-tested insights. Every analytical choice presented herein is part of a self-validating system, ensuring data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation upon which robust analytical methods are built.

PropertyValueSource
Chemical Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Chemical Structure Chemical structure of this compound
Estimated Melting Point ~136 °C[2] Note: This is the melting point of the isomer N-(3-nitropyridin-2-yl)acetamide and serves as an estimate.
Solubility Estimated: Soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.Inference based on the structure and properties of similar nitroaromatic and acetamido compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific information required, such as identity, purity, or thermal stability. This section provides a comparative overview of key techniques for the characterization of this compound.

TechniqueApplicationAdvantagesLimitations
Spectroscopy
UV-Visible (UV-Vis)Preliminary identification, quantificationSimple, rapid, and cost-effectiveLow specificity, susceptible to interference from absorbing impurities
Fourier-Transform Infrared (FT-IR)Functional group identification, structural elucidationProvides a unique molecular fingerprint, non-destructiveNot suitable for quantification, complex spectra can be difficult to interpret
Nuclear Magnetic Resonance (NMR)Definitive structural elucidation, purity determinationProvides detailed structural information, quantitativeLower sensitivity, requires more expensive instrumentation and expertise
Chromatography
High-Performance Liquid Chromatography (HPLC)Purity determination, quantification of impuritiesHigh resolution, high sensitivity, applicable to a wide range of compoundsRequires soluble samples, method development can be time-consuming
Gas Chromatography (GC)Analysis of volatile impuritiesHigh efficiency, excellent for separating volatile compoundsNot suitable for non-volatile or thermally labile compounds
Mass Spectrometry (MS)
GC-Mass Spectrometry (GC-MS)Identification of volatile impurities, structural confirmationHigh sensitivity and selectivity, provides molecular weight and fragmentation dataLimited to volatile and thermally stable compounds
Thermal Analysis
Differential Scanning Calorimetry (DSC)Determination of melting point, purity, and polymorphismProvides information on thermal transitionsNot suitable for identification
Thermogravimetric Analysis (TGA)Assessment of thermal stability and decomposition profileQuantifies mass loss as a function of temperatureDoes not identify decomposition products

Experimental Protocols and Methodologies

The following protocols are designed to be robust and adaptable, providing a solid starting point for the characterization of this compound. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[1][3][4][5][6]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve this compound in Mobile Phase Diluent Injection Inject Sample/Standard into HPLC System Sample->Injection Standard Prepare Standard Solutions of Known Concentration Standard->Injection MobilePhase Prepare and Degas Mobile Phase Separation Isocratic/Gradient Elution through C18 Column MobilePhase->Separation Injection->Separation Detection UV Detection at ~220-240 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) or Concentration Integration->Calculation

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). The exact ratio may need to be optimized. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase diluent to a similar concentration as the primary standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Based on the UV profile of a similar compound, a wavelength in the range of 220-240 nm is recommended for initial screening.[2]

  • Data Analysis: Calculate the purity of the sample by the area percent method. For quantitative analysis, generate a calibration curve from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Principle: GC separates volatile components of a mixture, which are then ionized and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for identification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in a Volatile Organic Solvent (e.g., Methanol, Acetone) Filter Filter through a 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Temperature Programmed Separation on a Capillary Column Inject->Separate Ionize Electron Impact (EI) Ionization Separate->Ionize Detect Mass Analysis by Mass Spectrometer Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectra Mass Spectra of Eluted Peaks TIC->Spectra Identify Identify Impurities by Library Search and Fragmentation Analysis Spectra->Identify

Caption: Workflow for GC-MS Volatile Impurity Analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent such as methanol or acetone.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.

  • Data Analysis: Identify volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Expected Characteristic Peaks for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3100N-H stretchAmide
~3100-3000C-H stretchAromatic
~1680-1640C=O stretchAmide (Amide I)
~1600-1450C=C and C=N stretchPyridine ring
~1550-1500 & ~1350-1300Asymmetric & Symmetric N=O stretchNitro group
~1550-1480N-H bendAmide (Amide II)

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms in a molecule.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • ¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The amide proton (N-H) will likely be a broad singlet, and the acetyl methyl protons (CH₃) will be a singlet around δ 2.0-2.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the amide will be downfield (δ ~170 ppm). The aromatic carbons of the pyridine ring will appear in the range of δ 110-160 ppm. The acetyl methyl carbon will be upfield (δ ~20-30 ppm).

C. UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions within the molecule.

Expected Absorption:

  • This compound is expected to show a strong absorption maximum (λ_max) in the UV region, likely between 200-240 nm, due to the π → π* transitions of the nitropyridine chromophore.[2]

Thermal Analysis

A. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and to assess purity.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined from the onset or peak of the endothermic event.

B. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • The resulting curve shows the temperature at which mass loss occurs, indicating decomposition.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Spectroscopic methods (NMR, FT-IR, UV-Vis) are essential for structural elucidation and identification. Chromatographic techniques, particularly HPLC, are indispensable for purity determination and impurity profiling. Thermal analysis (DSC and TGA) provides critical information on the solid-state properties and thermal stability of the compound. By judiciously applying and comparing the data from these orthogonal techniques, researchers and drug development professionals can ensure a thorough and reliable characterization of this important chemical intermediate, paving the way for its successful application in subsequent research and development activities.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Acetamido-3-nitropyridine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable and reproducible results. The presence of uncharacterized impurities, even in trace amounts, can confound biological assays, compromise safety profiles, and invalidate entire studies. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust validation of synthesized 4-Acetamido-3-nitropyridine, a key heterocyclic intermediate in medicinal chemistry.

This document moves beyond simple protocols to explain the causal-driven choices in method development, ensuring a self-validating system for purity assessment that aligns with the stringent standards of the pharmaceutical industry.

The Synthetic Landscape: Anticipating Potential Impurities

The standard synthesis of this compound involves the electrophilic nitration of 4-acetamidopyridine. The acetamido group is an activating, ortho-, para-director. In this case, nitration is directed to the position ortho to the activating group, C3. However, this reaction is not without potential side products. A robust analytical strategy must be capable of separating and quantifying the target molecule from these likely impurities:

  • Starting Material: Unreacted 4-acetamidopyridine.

  • Isomeric Impurities: Potential for nitration at the C5 position, yielding 4-acetamido-5-nitropyridine.

  • Hydrolysis Products: Under harsh acidic conditions, the acetamido group can hydrolyze to an amine, forming 4-amino-3-nitropyridine.

  • Over-nitration Products: Although less common, di-nitro products could potentially form.

An effective purity validation workflow must unequivocally distinguish the target compound from these structurally similar molecules.

Part 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is the workhorse of purity analysis in the pharmaceutical industry.[1] Its principle relies on the partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[2][3] For this compound, which is a moderately polar aromatic compound, RP-HPLC offers excellent resolving power and sensitivity.

Causality in HPLC Method Design

The choice of each parameter in an HPLC method is critical for achieving optimal separation.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for separating small organic molecules.[1][4] The long alkyl chains provide a highly hydrophobic surface, promoting retention of aromatic compounds like our target molecule through hydrophobic interactions.[3]

  • Mobile Phase: A gradient elution is superior to an isocratic one for purity analysis. It involves changing the mobile phase composition over time, typically by increasing the percentage of the organic solvent (e.g., acetonitrile). This ensures that late-eluting, more hydrophobic impurities are cleared from the column while providing sharp peaks for early-eluting, more polar compounds like potential hydrolysis byproducts.

  • Buffer and pH: Using a buffer, such as ammonium formate, helps maintain a consistent pH.[2] For a neutral molecule like this compound, pH control stabilizes the retention time and improves peak shape by minimizing interactions with residual silanol groups on the silica support.

  • Detection: The nitro-substituted pyridine core of the molecule contains a strong chromophore, making UV detection highly effective. An analysis of the UV spectrum would indicate a strong absorbance around 240-280 nm, providing a sensitive detection wavelength.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      18.0 90
      18.1 10

      | 22.0 | 10 |

Data Interpretation & Purity Calculation

The output chromatogram will show peaks corresponding to the different components of the sample. Purity is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

According to ICH Q3A guidelines, any impurity with an area greater than 0.1% of the main peak should be reported and identified if possible.[5][6]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing & Calculation Weigh_S Accurately Weigh Sample (m_analyte) Dissolve Dissolve Mixture in DMSO-d6 Weigh_S->Dissolve Weigh_Std Accurately Weigh Standard (m_std) Weigh_Std->Dissolve Acquire Acquire 1H Spectrum (Long D1 Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity (%) Integrate->Calculate

References

A Comparative Guide to the Reactivity of Nitropyridines: A Focus on 4-Acetamido-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Nitropyridines in Modern Chemistry

Halogenated and substituted nitropyridines are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the potent electron-withdrawing capacity of a nitro (–NO₂) group. This electronic profile makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), a key transformation for introducing diverse functionalities.[1][2]

This guide provides an in-depth comparison of the reactivity of various nitropyridine scaffolds, with a specific focus on 4-Acetamido-3-nitropyridine . We will dissect the electronic and steric factors that govern its reactivity in SₙAr reactions compared to other common nitropyridine intermediates. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to design efficient and predictable synthetic routes. We will explore the underlying mechanisms, present comparative data, and provide validated experimental protocols to ground theory in practice.

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr) on Pyridines

The SₙAr reaction is the primary pathway for nucleophilic substitution on electron-poor aromatic systems like nitropyridines. Unlike Sₙ1 or Sₙ2 reactions, the SₙAr mechanism is a two-step process involving addition followed by elimination.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] This step temporarily breaks the aromaticity of the ring and is typically the rate-determining step of the reaction.[5]

  • Rearomatization: The leaving group (often a halide) departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[4]

The stability of the Meisenheimer complex is the critical factor determining the reaction's feasibility and rate. This stability is significantly enhanced by electron-withdrawing groups (like –NO₂) positioned ortho or para to the site of attack, as they can delocalize the negative charge through resonance.[3][6] The pyridine nitrogen itself also plays a crucial role in stabilizing this intermediate, particularly when the attack occurs at the C-2 or C-4 positions.[5]

SNAr_Mechanism sub Nitropyridine (with Leaving Group 'L') mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc Step 1 (rate-determining) + Nu⁻ nu Nucleophile (Nu⁻) prod Substituted Product mc->prod Step 2 (fast) - L⁻ lg Leaving Group (L⁻)

Caption: General mechanism of the SₙAr reaction on a nitropyridine.

Comparative Reactivity Analysis: Key Influencing Factors

The reactivity of a nitropyridine substrate in SₙAr reactions is not absolute; it is a function of its unique substitution pattern.

The Activating Power of the Nitro Group

The nitro group is the quintessential activating group for SₙAr reactions.[3] Its position relative to the leaving group is the single most important determinant of reactivity.

  • ortho/para Activation: When the nitro group is ortho or para to the leaving group, it provides powerful resonance stabilization to the Meisenheimer complex. This leads to a significant rate enhancement. A classic example is 2-chloro-5-nitropyridine , where the nitro group is para to the C-2 position, making it highly reactive.[4]

  • meta Activation: A meta nitro group offers only inductive electron withdrawal, which is a much weaker activating effect. Consequently, substrates like 3-chloro-5-nitropyridine are substantially less reactive.[6]

The Role of the Leaving Group Position

Nucleophilic attack on the pyridine ring is regioselective. The intrinsic electron deficiency is greatest at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[7] This is because the electronegative nitrogen can directly participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance, a contribution not possible for attack at C-3.[5] Therefore, nitropyridines with leaving groups at the C-2 or C-4 positions are the most common and reactive substrates for SₙAr.

The Modulating Effect of the 4-Acetamido Group

Now, let us consider the specific case of This compound . This molecule presents a more complex electronic landscape.

  • The Substituents:

    • 3-Nitro Group: Positioned meta to the C-2 and C-6 positions and ortho to the C-4 position.

    • 4-Acetamido Group: An acetamido (–NHCOCH₃) group is generally considered an electron-donating group (EDG) through resonance, due to the lone pair on the nitrogen, but it is weakly electron-withdrawing inductively.

  • Reactivity Analysis:

    • Compared to 2-Chloro-5-nitropyridine: this compound is expected to be significantly less reactive towards SₙAr at a C-2 or C-6 position (if a leaving group were present) than a highly activated substrate like 2-chloro-5-nitropyridine. The electron-donating nature of the 4-acetamido group increases the electron density of the ring, making it less electrophilic and destabilizing the anionic Meisenheimer intermediate.

    • Compared to 3-Nitropyridine: In reactions that don't involve a pre-installed leaving group, such as Vicarious Nucleophilic Substitution (VNS), the reactivity is harder to predict without experimental data.[8] The 3-nitro group directs nucleophilic attack to the C-2, C-4, or C-6 positions. The 4-acetamido group would likely deactivate the ring towards this type of reaction compared to unsubstituted 3-nitropyridine.

    • Potential Reaction Site: The most likely application for this compound is not as a substrate for SₙAr, but rather as a precursor where the nitro group itself is transformed. The primary synthetic utility of this compound is its reduction to 4-acetamido-3-aminopyridine , a valuable diamine intermediate for building more complex heterocyclic systems.[9]

Quantitative Data Summary

SubstrateNucleophileSolventTemp (°C)Second-Order Rate Constant (k₂) M⁻¹s⁻¹Reference
2-Chloro-3-nitropyridinePiperidineMethanol50.04.47 x 10⁻⁴[10]
2-Chloro-5-nitropyridinePiperidineMethanol50.03.30 x 10⁻²[10]
4-Chloro-3-nitropyridinePiperidineMethanol50.01.10 x 10⁻³[10]
2-Methoxy-3-nitropyridinePiperidineWater20.01.15 x 10⁻⁴[11]
2-Methoxy-5-nitropyridinePiperidineWater20.02.50 x 10⁻³[11]

Analysis of Data: The data illustrates a crucial principle: 2-chloro-5-nitropyridine is ~74 times more reactive than 2-chloro-3-nitropyridine. This is a direct consequence of the superior resonance stabilization provided by the 5-nitro group (para to the site of attack) compared to the 3-nitro group (meta to the site of attack). Based on electronic principles, the reactivity of a hypothetical 2-chloro-4-acetamido-3-nitropyridine would be expected to be lower than that of 2-chloro-3-nitropyridine due to the electron-donating effect of the acetamido group.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine

To provide a practical context, this section details a validated protocol for a typical SₙAr reaction. This procedure can be adapted for kinetic studies to directly compare the reactivity of different nitropyridine substrates.[4]

Materials and Equipment
  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • TLC plates (silica gel), developing chamber

  • Rotary evaporator

  • Standard purification apparatus (e.g., column chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add piperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the pure 2-(piperidin-1-yl)-5-nitropyridine.

Workflow start 1. Dissolve 2-chloro-5-nitropyridine in Ethanol add_reagents 2. Add Piperidine and Triethylamine start->add_reagents reflux 3. Heat to Reflux (2-4 hours) add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Evaporate Solvent monitor->workup Reaction Complete extract 6. Extraction with Ethyl Acetate & Washes workup->extract purify 7. Purify by Column Chromatography extract->purify end Final Product purify->end

References

A Comparative Guide to Strategic Alternatives for 4-Acetamido-3-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetamido-3-nitropyridine is a functionalized pyridine derivative frequently employed as a synthetic intermediate in the development of pharmaceutical and agrochemical agents. Its structure, featuring a protected amine and a strongly electron-withdrawing nitro group, dictates its reactivity, primarily as a precursor to 3,4-diaminopyridine scaffolds after reduction and deprotection. While effective, the synthetic requirements of a target molecule often necessitate alternative strategies that offer greater versatility, milder reaction conditions, or different reactivity profiles. This guide provides an in-depth comparison of key chemical alternatives to this compound, including 4-Amino-3-nitropyridine, 4-Chloro-3-nitropyridine, and 4-Hydrazino-3-nitropyridine. We will explore the distinct synthetic advantages of each compound, supported by comparative experimental data and detailed protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Benchmark: Understanding the Role of this compound

This compound serves a specific and important role as a stable, handleable precursor. The pyridine core is a ubiquitous motif in FDA-approved drugs, making its efficient functionalization a critical task in medicinal chemistry.[1][2][3] The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, while simultaneously rendering it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like a nitro substituent.[4][5]

In this molecule, the two key functional groups dictate its utility:

  • 3-Nitro Group: This group is a powerful electron-withdrawing substituent that activates the pyridine ring for further chemistry. Crucially, it can be readily reduced to an amino group, providing a pathway to 3,4-diaminopyridine derivatives.

  • 4-Acetamido Group: This is a protected form of the 4-amino group. The acetyl protection serves two main purposes: it prevents the free amine from undergoing undesired side reactions under certain conditions (e.g., with acylating or alkylating agents) and it modulates the compound's solubility and electronic properties. The key transformation for this group is its eventual hydrolysis to reveal the free amine.

The primary synthetic route involving this compound is a two-step process to generate a 3,4-diaminopyridine, a common building block for constructing fused heterocyclic systems.

Key Alternatives and Comparative Analysis

The choice of starting material is a critical decision that influences the entire synthetic route. Below, we compare three principal alternatives, each offering unique strategic advantages over this compound.

The Direct Precursor: 4-Amino-3-nitropyridine

This compound is the de-protected parent of this compound. Opting for this reagent is a logical choice when the acetyl protecting group is superfluous to the planned synthetic sequence.

Synthetic Utility: Its primary use mirrors that of its acetylated counterpart: a direct precursor for 3,4-diaminopyridine via reduction of the nitro group. It is also a key intermediate for pharmaceuticals.[6] The main advantage is atom economy and the elimination of a deprotection step, streamlining the synthesis.

Causality of Experimental Choice: One would choose 4-amino-3-nitropyridine when the subsequent reaction conditions are compatible with a free primary aromatic amine. For instance, if the next step is a simple reduction, the free amine is unlikely to interfere. However, if the synthesis involves electrophilic reagents that could react with the 4-amino group, the protected acetamido version would be superior.

Comparative Data:

CompoundKey TransformationTypical ReagentYield (%)Citation(s)
4-Amino-3-nitropyridine Synthesis from 4-aminopyridineH₂SO₄, fuming HNO₃70%[6][7]
4-Amino-3-nitropyridine Synthesis from 4-ethoxypyridineNH₄OAc75%[7]
3,4-Diaminopyridine Reduction of 4-amino-3-nitropyridineSnCl₂High[8]
The Versatile Workhorse: 4-Chloro-3-nitropyridine

4-Chloro-3-nitropyridine is arguably the most versatile and powerful alternative.[9] Instead of a fixed amino or acetamido group, it possesses a chloro atom at the C4 position, which acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

Synthetic Utility: This compound opens the door to a vast array of 4-substituted-3-nitropyridines. The chloro group can be displaced by a wide range of nucleophiles, including primary and secondary amines, alkoxides, thiolates, and more. This allows for the late-stage introduction of diverse functional groups, a highly desirable feature in medicinal chemistry for building structure-activity relationship (SAR) libraries. The nitro group at C3 strongly activates the C4 position for this substitution.

Causality of Experimental Choice: A researcher would select 4-chloro-3-nitropyridine when the goal is not just to have a 4-amino group, but to introduce a specific or varied substituent at that position. It provides a convergent and flexible approach to synthesizing a library of analogs from a common intermediate.[9]

Comparative Data: SNAr Amination

NucleophileProductConditionsYield (%)Citation(s)
Ammonia4-Amino-3-nitropyridineNH₃/EtOH>90%Generic SNAr
Piperidine4-(Piperidin-1-yl)-3-nitropyridinePiperidine, heatHigh[10] (related)
CyclopropylamineN-Cyclopropyl-3-nitropyridin-4-amineBase, solventGood[11] (related)
Hydrazine4-Hydrazino-3-nitropyridineHydrazine hydrateHigh[12][13]
The Heterocycle Architect: 4-Hydrazino-3-nitropyridine

For synthetic targets that involve the construction of fused heterocyclic rings adjacent to the pyridine core, 4-hydrazino-3-nitropyridine is a uniquely powerful building block.

Synthetic Utility: The hydrazino (-NHNH₂) group is a potent dinucleophile. It is specifically used to react with 1,2- or 1,3-dielectrophiles to form new 5- or 6-membered rings. For example, reaction with a β-ketoester can lead to the formation of a pyrazolopyridine, while reaction with a 1,2-dicarbonyl compound can yield a pyridotriazine. These fused systems are common in biologically active molecules.

Causality of Experimental Choice: This reagent is chosen when the synthetic endgame is a fused N-heterocycle, such as a triazolopyridine or pyrazolopyridine. Its function goes beyond simply being a precursor to an amine; it is a dedicated tool for ring construction.

Illustrative Reaction: 4-Hydrazino-3-nitropyridine can react with acetylacetone to form 1-(3-nitropyridin-4-yl)-3,5-dimethyl-1H-pyrazole. This showcases its ability to build complex heterocyclic systems in a single step.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine

This protocol is adapted from the procedure described by ChemicalBook.[6][7]

  • In a round-bottom flask placed in an ice-bath, dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).

  • While maintaining the internal temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat at 90 °C for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution to pH 7 by the slow addition of aqueous ammonia.

  • Collect the resulting yellow precipitate by filtration, wash with cold water, and dry under reduced pressure to afford 4-amino-3-nitropyridine. (Typical Yield: ~70%).

Protocol 2: General Procedure for SNAr of 4-Chloro-3-nitropyridine with an Amine
  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), add the desired amine (1.1-2.0 eq).

  • If the amine is used as a salt, or to scavenge the HCl byproduct, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at a temperature ranging from 60 °C to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired 4-amino-3-nitropyridine derivative.

Visualization of Synthetic Strategies

The selection of the appropriate starting material is dictated by the final target molecule. The following workflow illustrates the decision-making process.

G start What is the final synthetic target? target1 A 3,4-Diaminopyridine derivative? start->target1 target2 A 4-Substituted (non-amino) 3-aminopyridine derivative? start->target2 target3 A fused heterocyclic system (e.g., Pyrazolopyridine)? start->target3 reagent1 Use 4-Amino-3-nitropyridine OR This compound target1->reagent1 reagent2 Use 4-Chloro-3-nitropyridine target2->reagent2 reagent3 Use 4-Hydrazino-3-nitropyridine target3->reagent3 step2 1. Reduce nitro group (2. Deprotect if using acetamido) reagent1->step2 step1 1. SNAr with desired nucleophile 2. Reduce nitro group reagent2->step1 step3 1. Cyclization with di-electrophile 2. Reduce nitro group (optional) reagent3->step3

Caption: Synthetic decision workflow for selecting a pyridine building block.

The relationships between these key intermediates can also be visualized, showing how they can be interconverted or derived from common precursors.

G A 4-Aminopyridine C 4-Amino-3-nitropyridine A->C Nitration B This compound (Benchmark) B->C Hydrolysis G 3,4-Diaminopyridine B->G Reduction & Hydrolysis C->B Acetylation C->G Reduction D 4-Chloro-3-nitropyridine D->C S_NAr (NH3) E 4-Hydrazino-3-nitropyridine D->E S_NAr (N2H4) F Diverse 4-R-3-Nitropyridines D->F S_NAr (R-Nu)

Caption: Interconversion pathways of key 3-nitropyridine intermediates.

Conclusion

While this compound is a reliable reagent for accessing 3,4-diaminopyridine structures, a comprehensive synthetic strategy must consider its alternatives.

  • 4-Amino-3-nitropyridine offers a more direct route when protecting group chemistry is not required.

  • 4-Chloro-3-nitropyridine provides superior versatility, enabling the introduction of a wide array of substituents at the C4 position via SNAr chemistry, making it an ideal choice for library synthesis and SAR studies.[9]

  • 4-Hydrazino-3-nitropyridine is a specialized reagent indispensable for the construction of fused heterocyclic ring systems.

By understanding the distinct advantages and reactivity profiles of these alternatives, researchers can optimize their synthetic routes, enhance molecular diversity, and accelerate the drug discovery and development process.

References

Benchmarking the Cost-Effectiveness of 4-Acetamido-3-nitropyridine Syntheses: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key chemical intermediates is a critical consideration, balancing efficiency, cost, and safety. 4-Acetamido-3-nitropyridine, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, offering experimental data and field-proven insights to inform your selection of the most cost-effective and practical approach for your laboratory or production needs.

Introduction to this compound and its Synthetic Importance

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both an acetamido and a nitro group on a pyridine scaffold, allows for diverse chemical modifications. The cost-effective production of this intermediate is therefore a key factor in the overall economic viability of a drug discovery and development program. This guide will dissect three primary synthetic pathways to this compound, each starting from a different commercially available precursor: 4-aminopyridine, 4-chloropyridine, and pyridine-N-oxide.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multi-faceted decision. The following sections provide a detailed breakdown of each pathway, evaluating them on the core metrics of raw material cost, process complexity, yield, safety, and environmental impact.

Route 1: Nitration of 4-Aminopyridine

This is arguably the most direct and commonly employed route. It involves the direct nitration of readily available 4-aminopyridine to form 4-amino-3-nitropyridine, which is then acetylated.

Reaction Pathway:

4-Aminopyridine 4-Aminopyridine 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Aminopyridine->4-Amino-3-nitropyridine Fuming HNO3, H2SO4 This compound This compound 4-Amino-3-nitropyridine->this compound Acetic Anhydride

Caption: Synthesis of this compound from 4-Aminopyridine.

Route 2: From 4-Chloropyridine

This multi-step route begins with the nitration of 4-chloropyridine to 4-chloro-3-nitropyridine. This intermediate is then subjected to amination to yield 4-amino-3-nitropyridine, followed by the final acetylation step.

Reaction Pathway:

4-Chloropyridine 4-Chloropyridine 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Chloropyridine->4-Chloro-3-nitropyridine HNO3, H2SO4 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Chloro-3-nitropyridine->4-Amino-3-nitropyridine NH4OH or NH3 This compound This compound 4-Amino-3-nitropyridine->this compound Acetic Anhydride

Caption: Synthesis of this compound from 4-Chloropyridine.

Route 3: From Pyridine-N-oxide

This pathway offers an alternative approach, starting with the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. The nitro group is then reduced to an amino group, and the N-oxide is subsequently removed to give 4-aminopyridine. This is then nitrated and acetylated. A more direct variation involves the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, which can then be nitrated and acetylated.

Reaction Pathway:

Pyridine-N-oxide Pyridine-N-oxide 4-Nitropyridine-N-oxide 4-Nitropyridine-N-oxide Pyridine-N-oxide->4-Nitropyridine-N-oxide Fuming HNO3, H2SO4 4-Aminopyridine 4-Aminopyridine 4-Nitropyridine-N-oxide->4-Aminopyridine Fe, Acid 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Aminopyridine->4-Amino-3-nitropyridine Fuming HNO3, H2SO4 This compound This compound 4-Amino-3-nitropyridine->this compound Acetic Anhydride

Caption: Synthesis of this compound from Pyridine-N-oxide.

Quantitative Cost-Effectiveness Analysis

To provide a clear and objective comparison, the following table summarizes the estimated raw material costs for each synthetic route to produce one mole of 4-amino-3-nitropyridine, the common penultimate intermediate. Prices are based on bulk chemical supplier data and may vary.

ReagentMolar Mass ( g/mol )Price (USD/kg)Price (USD/mol)Moles Required per Mole of ProductCost per Mole of Product (USD)
Route 1: From 4-Aminopyridine
4-Aminopyridine94.1125.002.351.02.35
Fuming Nitric Acid63.0110.000.631.10.69
Concentrated Sulfuric Acid98.080.500.054.00.20
Total Estimated Cost for Route 1 3.24
Route 2: From 4-Chloropyridine
4-Chloropyridine HCl150.0130.004.501.04.50
Fuming Nitric Acid63.0110.000.631.10.69
Concentrated Sulfuric Acid98.080.500.054.00.20
Ammonium Hydroxide (28%)35.051.000.045.00.20
Total Estimated Cost for Route 2 5.59
Route 3: From Pyridine-N-oxide
Pyridine-N-oxide95.1040.003.801.03.80
Fuming Nitric Acid63.0110.000.632.21.39
Concentrated Sulfuric Acid98.080.500.058.00.40
Iron Powder55.855.000.283.00.84
Hydrochloric Acid (37%)36.460.400.016.00.06
Total Estimated Cost for Route 3 6.49

Note: The final acetylation step to this compound is common to all routes. The cost of acetic anhydride (Molar Mass: 102.09 g/mol , Price: ~2.00 USD/kg, Cost per mole: ~0.20 USD) would be an additional expense for each route.

In-Depth Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in each synthetic route.

Route 1: Nitration of 4-Aminopyridine

Protocol for the Synthesis of 4-Amino-3-nitropyridine:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (4.0 mol equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 4-aminopyridine (1.0 mol equivalent) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the pyridinium salt is an exothermic process.

  • Nitration: Once the 4-aminopyridine has completely dissolved, add fuming nitric acid (1.1 mol equivalents) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 10 °C. The rate of addition should be carefully controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The large volume of ice is crucial to dissipate the heat of dilution of the sulfuric acid.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, while keeping the temperature below 20 °C with an ice bath. A yellow precipitate of 4-amino-3-nitropyridine will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 4-amino-3-nitropyridine.

Causality Behind Experimental Choices:

  • The use of concentrated sulfuric acid serves both as a solvent and as a protonating agent, forming the pyridinium ion which is less susceptible to oxidation by nitric acid.

  • The low reaction temperature is critical to control the exothermic nitration reaction and to minimize the formation of dinitrated and other byproducts.

  • The slow, dropwise addition of nitric acid is a key safety measure to manage the reaction's exothermicity.

Final Step: Acetylation of 4-Amino-3-nitropyridine

Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-3-nitropyridine (1.0 mol equivalent) in acetic anhydride (3.0-5.0 mol equivalents).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours. The suspension should become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water with stirring to hydrolyze the excess acetic anhydride.

  • Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure compound.

Safety and Environmental Considerations

Route 1: Nitration of 4-Aminopyridine

  • Safety: The primary hazard is the use of fuming nitric acid and concentrated sulfuric acid, which are highly corrosive and strong oxidizing agents. The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][2] Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory. The reaction must be performed in a well-ventilated fume hood.

  • Environmental Impact: The main waste stream is the acidic aqueous solution from the workup, containing residual sulfuric acid, nitric acid, and sodium sulfate. This waste must be neutralized before disposal. The generation of nitrogen oxide (NOx) gases is also a concern and may require scrubbing.

Route 2: From 4-Chloropyridine

  • Safety: This route also involves a hazardous nitration step. Additionally, 4-chloropyridine and its nitrated derivative are toxic and should be handled with care. The amination step often requires elevated temperatures and pressures, which necessitates appropriate reaction vessels.

  • Environmental Impact: The use of a chlorinated starting material introduces the potential for generating chlorinated organic waste, which can be more challenging and costly to dispose of than the non-halogenated waste from Route 1.

Route 3: From Pyridine-N-oxide

  • Safety: While this route also involves nitration, the use of pyridine-N-oxide can sometimes offer better control over the reaction. The reduction step using iron and acid is generally less hazardous than high-pressure hydrogenations.

  • Environmental Impact: The synthesis of pyridine-N-oxide from pyridine often uses oxidizing agents that can generate hazardous byproducts. The iron sludge produced during the reduction step needs to be disposed of as solid waste. Pyridine and its derivatives can be persistent in the environment and have aquatic toxicity.[3][4][5]

Process Complexity and Scalability

ParameterRoute 1 (from 4-Aminopyridine)Route 2 (from 4-Chloropyridine)Route 3 (from Pyridine-N-oxide)
Number of Steps 234
Overall Yield Good to ExcellentModerateModerate
Purification Relatively straightforward recrystallizations.Multiple steps may require chromatographic purification.Multiple steps increase purification complexity.
Scalability Scalable with proper engineering controls for the exothermic nitration. Continuous flow reactors can enhance safety and efficiency.The amination of an unactivated aryl chloride can be challenging to scale up.The multi-step nature makes it less attractive for large-scale production from a process mass intensity perspective.

Conclusion and Recommendations

Based on this comprehensive analysis, the synthesis of this compound via the direct nitration of 4-aminopyridine (Route 1) emerges as the most cost-effective and efficient method. It involves the fewest synthetic steps, utilizes the most economical starting material, and has a more manageable environmental footprint compared to the alternatives.

While the nitration step requires careful handling due to its exothermic nature, the process is well-established and can be safely scaled with appropriate engineering controls. For large-scale production, transitioning to a continuous flow process for the nitration step is highly recommended to enhance safety and improve heat management.

Route 2, starting from 4-chloropyridine, is a viable alternative but is hampered by a higher starting material cost and the generation of chlorinated waste. Route 3, commencing with pyridine-N-oxide, is the most complex and costly of the three, making it the least favorable from a cost-effectiveness standpoint for the synthesis of this specific target molecule.

Ultimately, the optimal choice of synthesis will depend on the specific requirements of the research or production campaign, including the scale of the synthesis, available equipment, and cost constraints. However, for most applications, the direct nitration of 4-aminopyridine offers the most compelling combination of cost-effectiveness, efficiency, and practicality.

References

A Guide to the Spectroscopic Differentiation of 4-Acetamido-3-nitropyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is a foundational requirement. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different chemical, biological, and physical properties. This guide presents a comprehensive spectroscopic comparison of 4-acetamido-3-nitropyridine and its key isomers: 3-acetamido-2-nitropyridine and 2-acetamido-5-nitropyridine. Leveraging experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a detailed framework for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for structural elucidation.

Introduction: The Imperative of Isomer Differentiation

The acetamidonitropyridine scaffold is a common structural motif in medicinal chemistry, serving as a versatile building block for more complex molecules. The relative positions of the electron-withdrawing nitro group and the acetamido group on the pyridine ring drastically alter the molecule's electronic distribution, hydrogen bonding potential, and steric profile. Consequently, isomers like this compound, 3-acetamido-2-nitropyridine, and 2-acetamido-5-nitropyridine, all with the molecular formula C₇H₇N₃O₃ and a molecular weight of approximately 181.15 g/mol , require distinct and reliable identification methods.[1][2][3] Spectroscopic techniques offer a powerful, non-destructive suite of tools to probe the unique molecular architecture of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: The substitution pattern on the pyridine ring creates a unique spin system for each isomer. The number of aromatic protons, their chemical shifts (influenced by the deshielding effect of the nitro group and the pyridine nitrogen), and their coupling constants (J-coupling), which depend on the number of bonds separating the protons, provide a definitive fingerprint for each molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to clearly show the N-H proton of the amide.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data & Comparative Interpretation:

The key differentiating features in the ¹H NMR spectra are the splitting patterns and chemical shifts of the pyridine ring protons.

  • This compound: This isomer will show three aromatic protons. The proton at C2 will be a singlet (or a narrow doublet due to long-range coupling) and highly deshielded due to the adjacent nitro group and ring nitrogen. The protons at C5 and C6 will form an AX or AB system (two doublets).

  • 3-Acetamido-2-nitropyridine: This isomer also has three aromatic protons. The proton at C4 will likely be a doublet of doublets, coupled to both the C5 and C6 protons. The C5 and C6 protons will also be part of this complex spin system. The proton adjacent to the nitro group (at C4 or C6) will be significantly downfield.

  • 2-Acetamido-5-nitropyridine: This isomer presents a distinct pattern. The proton at C6 will be a doublet, highly deshielded by the adjacent ring nitrogen and the para nitro group. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet. The coupling constants will clearly define the ortho and meta relationships.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental in DMSO-d₆)

Isomer H-2 H-3 H-4 H-5 H-6 -NH -CH₃
This compound ~9.2 (s) - - ~7.8 (d) ~8.6 (d) ~10.5 (s) ~2.2 (s)
3-Acetamido-2-nitropyridine - - ~8.5 (dd) ~7.5 (t) ~8.7 (dd) ~10.2 (s) ~2.1 (s)
2-Acetamido-5-nitropyridine - ~8.3 (d) ~8.4 (dd) - ~9.1 (d) ~11.0 (s) ~2.2 (s)

(Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from spectroscopic principles and available public data.)[4][5][6][7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to 5mm NMR Tube dissolve->transfer instrument 400 MHz Spectrometer acquire Acquire FID (zg30, 298 K, 32 scans) instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0.00 ppm) phase->reference spectrum Final ¹H NMR Spectrum reference->spectrum reference->spectrum G cluster_setup Instrument Setup cluster_sample Sample Analysis background Collect Background Spectrum (Air) place_sample Place Solid Sample on ATR Crystal background->place_sample acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) place_sample->acquire_spectrum ir_spectrum Final IR Spectrum acquire_spectrum->ir_spectrum acquire_spectrum->ir_spectrum G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry inject Inject Sample Solution separate Separate on Capillary Column inject->separate ionize Ionize with 70 eV EI Source separate->ionize Elution analyze Analyze Fragments by m/z ionize->analyze mass_spectrum Final Mass Spectrum analyze->mass_spectrum analyze->mass_spectrum

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Acetamido-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Acetamido-3-nitropyridine, a compound for which specific safety data may not be widely available. By synthesizing data from structurally related compounds and adhering to established principles of chemical hygiene, this document serves as a trusted resource for minimizing risk and ensuring a safe laboratory environment.

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each safety measure. This approach moves beyond a simple checklist, empowering the user with a deeper understanding of the potential hazards and the rationale for the recommended protective actions.

Hazard Assessment: Understanding the Risks

Based on data from similar compounds, the primary hazards are anticipated to be:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][3]

Given the novelty of many research compounds, it is prudent to treat any new or not fully characterized substance as potentially hazardous.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][7] A face shield may be required for larger quantities.[6][7][8]Nitrile or neoprene gloves.[9][10] Double gloving is recommended.Fully buttoned lab coat.[6][11]N95 dust mask or a respirator if the process generates significant dust.[12]
Dissolving and Solution Handling Chemical splash goggles.[7][11]Chemical-resistant gloves (nitrile or neoprene).[9][10]Chemical-resistant lab coat or apron.Work in a certified chemical fume hood.[9][13]
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or at elevated temperatures.[6][7]Chemical-resistant gloves appropriate for all reagents used.Flame-resistant lab coat if flammable solvents are present.All operations should be conducted within a chemical fume hood.[9][13]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat.Use a chemical fume hood when handling concentrated waste.

Causality of PPE Selection:

  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to protect against splashes and aerosols.[1][2][3][4] For procedures with a higher risk of splashing or explosion, a face shield provides an additional layer of protection for the entire face.[6][7]

  • Hand Protection: Nitrile or neoprene gloves offer broad protection against a range of chemicals.[9][10] Since the permeability of gloves can vary with the specific chemical and solvent, it is crucial to consult the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat prevents direct skin contact with the chemical.[6][11] For operations involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: The fine, dusty nature of many solid organic compounds necessitates respiratory protection to prevent inhalation.[1][2][3][5] An N95 mask provides protection against particulates, while working in a fume hood is the primary engineering control to minimize inhalation exposure to both dust and vapors.[12][13]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] The container should be tightly closed.[1][4]

Step-by-Step Handling Protocol: Weighing and Dissolving

This protocol provides a self-validating workflow for a common laboratory procedure.

  • Preparation and Pre-use Inspection:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment (spatula, weigh paper/boat, beaker, stir bar, solvent, etc.) and place them in the fume hood.

    • Inspect glassware for any cracks or chips.[11]

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood or a containment enclosure to minimize the risk of inhaling dust.

    • Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or paper.

    • Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.

    • Close the primary container immediately after use.

  • Dissolving the Compound:

    • Place the beaker with the appropriate solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Use a small amount of the solvent to rinse the weigh boat/paper to ensure a complete transfer.

    • Begin stirring to facilitate dissolution. Gentle heating may be applied if necessary, but only with a flameless heat source.[11]

  • Post-Handling Decontamination:

    • Wipe down the spatula, work surface, and any other contaminated equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after the procedure is complete.[13]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for both safety and environmental protection.

  • Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be disposed of in a designated, labeled liquid hazardous waste container. Do not pour chemical waste down the sink.[13]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Always follow your institution's specific waste disposal procedures and consult with your environmental health and safety (EHS) department for guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4]

    • For larger spills, contact your institution's EHS department immediately.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS/Safety Info PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Operation PPE->Hood Weigh Weigh Solid in Hood Hood->Weigh Dissolve Dissolve in Hood Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Waste Dispose of Waste Properly Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash Spill Spill Occurs Evacuate Evacuate & Notify EHS Spill->Evacuate Exposure Exposure Occurs FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

References

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